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  • Product: 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one
  • CAS: 2415600-82-5

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one in Drug Discovery: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the piperazin-2-one ring is a highly privileged scaffold, frequently deployed as a conformationally restricted dipeptide isostere[1]. By locking the spatial arrangement of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazin-2-one ring is a highly privileged scaffold, frequently deployed as a conformationally restricted dipeptide isostere[1]. By locking the spatial arrangement of hydrogen-bond acceptors and basic amines, this core minimizes the entropic penalty upon target binding. The specific derivative, 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one , represents a highly optimized chemical space. It is specifically designed to exploit allosteric binding pockets in central nervous system (CNS) targets, merging the structural rigidity of a lactam with the optimized lipophilicity required for blood-brain barrier (BBB) penetrance.

Structural Biology & Mechanistic Rationale

The therapeutic viability of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is dictated by the precise functionalization of its core nitrogens. As a Senior Application Scientist, it is critical to understand why these specific moieties are chosen rather than just acknowledging their presence:

  • The Piperazin-2-one Core: Unlike a standard piperazine, the introduction of the carbonyl group creates a lactam. This reduces the basicity of the N1 nitrogen, restricts ring flipping, and provides metabolic stability against oxidative enzymes (e.g., MAO and CYP450s) while presenting a strong hydrogen-bond acceptor[2].

  • N1-Benzyl Group: The lactam nitrogen (N1) is functionalized with a lipophilic benzyl group. This moiety acts as a hydrophobic anchor, critical for engaging in π−π stacking or Van der Waals interactions within deep, lipophilic allosteric pockets of target proteins.

  • N4-Cyclopropylmethyl Group: The N4 basic amine is alkylated with a cyclopropylmethyl group. In neuropharmacology, the cyclopropylmethyl moiety acts as a classic "antagonist switch" (a phenomenon historically observed in morphinan opioid antagonists like naltrexone). The unique bent-bond character of the cyclopropyl ring provides precise steric bulk that stabilizes the inactive conformation of receptors, making it a highly effective vector for driving receptor antagonism[3].

Primary Therapeutic Application: P2X7 Receptor Antagonism

The primary therapeutic trajectory for this substitution pattern lies in the allosteric modulation of the P2X7 receptor . P2X7 is an ATP-gated ion channel predominantly expressed on microglia and macrophages. Its overactivation by extracellular ATP leads to massive calcium influx, triggering the assembly of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1 β [4].

Compounds featuring the 1-substituted-4-(cyclopropylmethyl)piperazin-2-one architecture have been extensively patented and validated as potent, CNS-penetrant P2X7 antagonists (e.g.,)[5]. By binding to an allosteric site, 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one prevents ATP-induced pore dilation, effectively halting the neuroinflammatory cascade associated with neuropathic pain, Alzheimer's disease, and major depressive disorder[6].

P2X7_Signaling ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activation Ca Intracellular Ca2+ Influx P2X7->Ca Pore Opening Drug 1-Bzl-4-CPM-piperazin-2-one (Allosteric Antagonist) Drug->P2X7 Inhibition NLRP3 NLRP3 Inflammasome Assembly Ca->NLRP3 Triggers IL1b IL-1β Release (Neuroinflammation) NLRP3->IL1b Cleavage & Secretion

Mechanism of P2X7 receptor antagonism by 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one.

Physicochemical & Pharmacokinetic Profiling

To predict the developability of this scaffold, we must evaluate its physicochemical properties. The compound adheres strictly to Lipinski’s Rule of 5, optimized specifically for CNS penetration.

PropertyValueRationale in Drug Design
Molecular Weight 244.34 g/mol Optimal for rapid diffusion across the blood-brain barrier (BBB).
cLogP ~2.5Perfectly balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 23.55 ŲHighly favorable for CNS drugs (ideal TPSA for BBB crossing is < 90 Ų).
Hydrogen Bond Donors (HBD) 0The lack of HBDs drastically reduces the desolvation penalty during membrane transit.
Hydrogen Bond Acceptors (HBA) 2The carbonyl oxygen and N4 amine act as key interaction points with target residues.
Rotatable Bonds 4Low flexibility minimizes conformational entropy loss upon target binding.

Experimental Methodologies

Regioselective Synthesis Protocol

The synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one relies on the stark difference in nucleophilicity and pKa between the two nitrogen atoms in the piperazin-2-one core[7]. The N4 nitrogen is a secondary aliphatic amine (highly nucleophilic), whereas the N1 nitrogen is a lactam (poorly nucleophilic, requiring strong base for deprotonation).

Step 1: N4-Alkylation (Mild Conditions)

  • Dissolve piperazin-2-one (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). Causality: K2​CO3​ is a mild base; it is strong enough to neutralize the HBr byproduct of the alkylation but too weak to deprotonate the N1 lactam, ensuring strict regioselectivity.

  • Dropwise add cyclopropylmethyl bromide (1.1 eq) at 0°C, then reflux for 12 hours.

  • Filter the inorganic salts, concentrate under vacuum, and purify via flash chromatography to yield 4-(cyclopropylmethyl)piperazin-2-one.

Step 2: N1-Benzylation (Strong Base Conditions)

  • Dissolve the intermediate (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: The lactam N-H has a pKa of ~15. NaH is required to irreversibly deprotonate this position, generating a highly reactive amide anion.

  • Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature for 4 hours.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify to yield the final target compound.

Synthesis Step1 Piperazin-2-one (Starting Material) Step2 N4-Alkylation Reagent: Cyclopropylmethyl bromide Base: K2CO3 Step1->Step2 SN2 Reaction (Secondary Amine) Step3 N1-Benzylation Reagent: Benzyl bromide Base: NaH Step2->Step3 Deprotonation (Lactam Nitrogen) Product 1-Benzyl-4-(cyclopropylmethyl) piperazin-2-one Step3->Product SN2 Reaction & Purification

Regioselective synthetic workflow for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one.

In Vitro Biological Validation: P2X7 Calcium Influx Assay

To validate the target engagement of the synthesized compound, a self-validating intracellular calcium influx assay must be utilized.

  • Cell Preparation: Seed HEK293 cells stably expressing the human P2X7 receptor (hP2X7) in a 384-well poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, devoid of Mg2+ and Ca2+ to prevent baseline channel activation). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 for 45 minutes at 37°C. Causality: Pluronic F-127 is a mild non-ionic surfactant essential for dispersing the highly hydrophobic Fluo-4 AM ester into the aqueous assay buffer, ensuring uniform cellular uptake.

  • Compound Pre-incubation: Add serial dilutions of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one (ranging from 10 µM to 0.1 nM) and incubate for 30 minutes. Causality: Because the compound acts as an allosteric modulator, pre-incubation is strictly required to allow the drug to equilibrate with the receptor prior to orthosteric activation. Include A-438079 as a positive control antagonist.

  • Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 50 µM BzATP (a potent synthetic P2X7 agonist) to stimulate the cells. Record fluorescence kinetics (Excitation: 488 nm / Emission: 520 nm) for 3 minutes. Calculate the IC50​ based on the reduction of the peak calcium fluorescence compared to the vehicle control.

Conclusion

The 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one scaffold is a masterclass in rational drug design. By combining the conformational rigidity of a dipeptide isostere with the precise steric and lipophilic properties of benzyl and cyclopropylmethyl groups, this molecule is perfectly primed for CNS-targeted allosteric modulation, particularly against the P2X7 receptor in neuroinflammatory paradigms.

References

  • Glaxo Group Ltd. (2009). 4-benzoyl-1-substituted-piperazin-2-one derivatives as p2x7 modulators (Patent No. WO2009053459A1).
  • Pelliccia, S., et al. (2020). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. ACS Central Science (via PMC).[Link]

  • Rullo, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, MDPI.[Link]

Sources

Exploratory

Role of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one as a pharmaceutical intermediate

An In-Depth Technical Guide to 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one in Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the piperazine ring is considered a "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring is considered a "privileged scaffold," appearing in numerous blockbuster drugs. However, traditional piperazines often suffer from metabolic liabilities, specifically cytochrome P450 (CYP450)-mediated oxidation at the α -carbon adjacent to the basic nitrogen.

To circumvent these pharmacokinetic bottlenecks, the piperazin-2-one core has emerged as a conformationally restricted, metabolically stable alternative[1]. By functionalizing this core to create 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one , chemists generate a highly versatile pharmaceutical intermediate. This specific molecule acts as a critical building block for synthesizing complex targeted therapeutics, ranging from small molecule protein synthesis modulators in oncology (e.g., targeting BCL-2, KRAS-G12D)[2] to highly selective central nervous system (CNS) agents[3].

This whitepaper provides a comprehensive analysis of its physicochemical properties, the mechanistic rationale behind its structural motifs, and field-proven synthetic protocols for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The architectural brilliance of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one lies in the precise spatial arrangement of its substituents around the rigidified lactam core. The introduction of the carbonyl group at the C2 position reduces the basicity of the N1 nitrogen, leaving N4 as the primary basic center. This single modification drastically alters the molecule's pKa, improving oral bioavailability and membrane permeability compared to standard piperazines[4].

Table 1: Predicted Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C15H20N2OOptimal size for fragment-based drug design (FBDD).
Molecular Weight 244.34 g/mol Well within Lipinski’s Rule of 5; allows for further elaboration.
LogP (Predicted) ~2.5 - 3.0Ideal lipophilicity for both GI tract absorption and blood-brain barrier (BBB) penetration.
pKa (N4 Conjugate Acid) ~7.5 - 8.0Exists in an equilibrium of ionized/unionized states at physiological pH, aiding target binding.
H-Bond Donors / Acceptors 0 / 2Lack of H-bond donors increases membrane permeability; lactam oxygen serves as a strong H-bond acceptor.

Mechanistic Role in Drug Design: A Pharmacophore Analysis

As an Application Scientist, I approach this intermediate not just as a chemical, but as a modular vector system. Every functional group serves a distinct mechanistic purpose in target engagement and metabolic survival.

  • The Piperazin-2-one Core (Metabolic Shielding): The lactam carbonyl prevents oxidative metabolism at the adjacent carbon. Furthermore, the partial double-bond character of the amide restricts the ring's conformational flipping, locking the molecule into a bioactive conformation that reduces the entropic penalty upon binding to a target protein[5].

  • N1-Benzyl Group (Hydrophobic Anchoring): The benzyl moiety acts as a lipophilic anchor. In kinase inhibitors and protein-protein interaction (PPI) modulators, this group frequently projects into deep hydrophobic pockets, engaging in π−π stacking or cation- π interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp)[2].

  • N4-Cyclopropylmethyl Group (Steric Shield & Modulator): The cyclopropylmethyl group is a classic motif in neuropharmacology (e.g., opioid and sigma receptor ligands)[3]. The cyclopropyl ring provides a unique steric bulk that restricts conformational freedom without adding the excessive lipophilicity of a straight-chain alkyl group. Crucially, the cyclopropyl ring is highly resistant to CYP450-mediated N-dealkylation, drastically extending the half-life of the resulting drug candidate[1].

Pharmacophore Core Piperazin-2-one Core Conformational Rigidity & Metabolic Stability Target Target Protein Engagement (e.g., BCL-2, Sigma Receptors) Core->Target N1 N1-Benzyl Group Hydrophobic Anchoring & pi-pi Stacking N1->Target N4 N4-Cyclopropylmethyl Group Steric Shield & CYP450 Resistance N4->Target

Mechanistic contributions of the 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one scaffold.

Synthetic Methodologies & Protocols

To synthesize 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one, we exploit the differential nucleophilicity of the two nitrogen atoms in the piperazin-2-one starting material. The secondary amine (N4) is highly nucleophilic, whereas the lactam nitrogen (N1) is essentially non-nucleophilic until deprotonated by a strong base. This allows for a highly controlled, two-step sequential functionalization[6].

Protocol: Step-by-Step Synthesis Workflow

Step 1: N4-Alkylation (Synthesis of 4-(cyclopropylmethyl)piperazin-2-one) Causality: We use Potassium Carbonate ( K2​CO3​ ) as a mild base. It is strong enough to neutralize the hydrobromic acid generated during the reaction, but too weak to deprotonate the N1 lactam, ensuring absolute regioselectivity at N4. Acetonitrile (ACN) is chosen as a polar aprotic solvent to accelerate the SN​2 substitution.

  • Charge a round-bottom flask with piperazin-2-one (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in ACN (0.2 M).

  • Add cyclopropylmethyl bromide (1.1 eq) dropwise at 0∘C to control the initial exotherm.

  • Heat the mixture to 60∘C and stir for 12 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield the intermediate.

Step 2: N1-Benzylation (Synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one) Causality: The lactam nitrogen (N1) has a pKa of ~13-14. Quantitative deprotonation requires a strong base like Sodium Hydride (NaH). Dimethylformamide (DMF) is used because it excellently solvates the resulting amide anion, making it highly reactive toward benzyl bromide.

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere.

  • Cool the solution to 0∘C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Self-validation: Hydrogen gas evolution confirms active deprotonation. Stir for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

  • Purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target compound.

SynthesisWorkflow A Piperazin-2-one (Starting Material) B Step 1: Regioselective N4-Alkylation Reagents: Cyclopropylmethyl bromide, K2CO3, ACN Condition: 60°C, 12h A->B C 4-(Cyclopropylmethyl)piperazin-2-one (Intermediate) B->C D Step 2: N1-Lactam Benzylation Reagents: NaH, Benzyl bromide, DMF Condition: 0°C to RT, 4h C->D E 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one (Purified Target Scaffold) D->E

Sequential two-step synthesis exploiting differential nitrogen nucleophilicity.

Applications in Advanced Therapeutics

The utility of this intermediate is best demonstrated by its recent incorporation into cutting-edge therapeutic agents:

1. Oncology: Small Molecule Protein Synthesis Modulators Recent patent literature (WO2025064718A1) highlights the use of the 1-benzyl-4-(cyclopropylmethyl)piperazine scaffold in the development of novel protein synthesis modulators[2]. These advanced compounds are designed to modulate the synthesis of critical oncogenic drivers, including BCL-2, MYC, CCND1, MCL-1, ALK, and KRAS-G12D. The intermediate is coupled via its functionalized derivatives (e.g., ethylamine linkers) to complex pyrrolidine cores, creating highly potent anti-cancer agents capable of disrupting tumor survival pathways[2].

2. CNS Targeting: Sigma and Opioid Receptor Ligands The combination of a basic amine, a lipophilic benzyl group, and a cyclopropylmethyl moiety perfectly aligns with the established pharmacophore model for CNS-active compounds. Historically, similar structural topologies (e.g., 1-benzyl-4-[[(cyclopropylmethyl)oxy]methyl]piperidine) have been utilized to develop highly selective radioligands for single photon emission computed tomography (SPECT) imaging of sigma ( σ ) receptors[3]. The piperazin-2-one variant offers improved metabolic stability for therapeutic, rather than just diagnostic, applications.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate before downstream coupling, a self-validating analytical suite must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: C18 reverse-phase column, gradient elution (Water/ACN with 0.1% Formic Acid).

    • Validation: A single sharp peak in the UV chromatogram (254 nm, confirming the benzyl ring) with a corresponding mass spectrum showing the [M+H]+ ion at m/z 245.3 .

  • 1 H NMR (Proton Nuclear Magnetic Resonance, 400 MHz, CDCl3​ ):

    • Validation: The disappearance of the broad lactam N−H peak (~6.5 - 8.0 ppm) confirms successful N1-benzylation. The appearance of a distinct singlet at ~4.5 ppm integrates to 2 protons, representing the benzylic CH2​ . The cyclopropyl protons will appear as complex multiplets in the highly shielded upfield region (~0.1 - 0.5 ppm).

  • HPLC Purity: Must exceed >98% (Area Under Curve) before use in sensitive transition-metal catalyzed cross-coupling reactions or complex API synthesis.

References

  • Enantioselective Synthesis of α -Secondary and α -Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation National Center for Biotechnology Information (NCBI) URL: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Thieme Chemistry URL: [Link]

  • WO2025064718A1 - Small molecule protein synthesis modulators Google Patents URL
  • 1(trans-[123I]Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Decoding the Piperazin-2-one Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies and Optimization

Executive Summary In modern medicinal chemistry, the transition from hit to lead often requires rigidifying flexible scaffolds to improve target affinity, metabolic stability, and pharmacokinetic (PK) profiles. The piper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from hit to lead often requires rigidifying flexible scaffolds to improve target affinity, metabolic stability, and pharmacokinetic (PK) profiles. The piperazin-2-one core has emerged as a privileged scaffold, acting as a conformationally restricted bioisostere of both piperazine and dipeptides. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) logic governing piperazin-2-one derivatives, supported by field-proven case studies in antiviral and oncology drug development.

Mechanistic Rationale: The Piperazin-2-one Advantage

As an Application Scientist, I frequently encounter discovery programs struggling with the liabilities of the standard piperazine ring. While piperazine is an excellent solubilizing moiety, its two basic nitrogens (pKa ~9.8) mean it is often doubly protonated at physiological pH. This can lead to poor membrane permeability, rapid oxidative metabolism, and dangerous off-target hERG channel inhibition (cardiotoxicity).

The Causality of the Lactam Substitution: By converting one of the amines into an amide (creating piperazin-2-one), we fundamentally alter the molecule's physicochemical properties:

  • pKa Modulation: The N1 nitrogen loses its basicity due to resonance with the adjacent carbonyl. The molecule becomes a mono-cation or neutral entity, drastically improving its lipophilicity (LogD) and oral bioavailability.

  • Conformational Restriction: The sp2 hybridization of the amide bond restricts the classic chair-boat ring flip. This locks the substituents into a predictable 3D vector, reducing the entropic penalty upon binding to the target protein.

  • Hydrogen Bonding: The lactam carbonyl introduces a strong, directional hydrogen bond acceptor, making it an ideal mimic for peptide backbones, which is why it is heavily utilized in dermorphin analogues and opiate receptor targeting[1].

SAR Case Studies & Quantitative Data

Case Study 1: Trisubstituted Piperazin-2-ones as Adenovirus Replication Inhibitors

Human adenoviruses (Ads) cause severe, often fatal infections in immunocompromised patients, yet there are no approved Ad-specific antivirals[2]. A high-throughput screening (HTS) campaign of over 25,000 compounds identified a library of trisubstituted piperazin-2-one derivatives capable of disrupting Ad DNA replication.

SAR Optimization Logic: The SAR study systematically varied three positions on the piperazin-2-one ring:

  • C6 Position (R1): Stereochemistry was critical. The (S)-enantiomer was strictly required for activity. Furthermore, an ethyl group at this position yielded the highest potency, whereas bulky benzyl groups abolished anti-Ad activity.

  • N1 Position (R2): Acted primarily as a modulator for solubility and pharmacokinetic tuning rather than direct target engagement.

  • C3 Position (R3): Required a bulky, hydrophobic aromatic system to occupy a deep binding pocket. A 2-benzofuran side chain resulted in the best activity, followed closely by 4-chlorophenyl.

Combining these optimal substituents led to the discovery of Compound 15D8 , a highly potent and selective inhibitor of Ad replication[3].

Quantitative SAR Data Summary

The following table summarizes the biological evaluation of Compound 15D8 across different viral serotypes and Multiplicities of Infection (MOI)[3][4].

Virus ModelMOI (vp/cell)IC50 (μM)CC50 (μM)Selectivity Index (SI)
Ad5-GFP 15,000 (High)19.2 ± 0.87194.0 ± 15.310.1
Ad5 0.25 (Low)1.3 ± 0.18149.0114.6
Ad16-GFP 15,000 (High)37.9 ± 1.78>194.0>5.1
Ad16 0.25 (Low)0.8 ± 0.12149.0186.2

Note: The Selectivity Index (SI) is calculated as CC50​/IC50​ . An SI > 100 indicates an excellent therapeutic window.

Case Study 2: Selectivity in Dipeptidyl Peptidase (DPP) Inhibitors

In metabolic and oncology indications, achieving selectivity between homologous enzymes like DPP4, DPP8, DPP9, and Fibroblast Activation Protein (FAP) is notoriously difficult. Researchers attempted to modify linagliptin (a DPP4 inhibitor) by converting its piperazine ring into a piperazin-2-one to extract maximal SAR information and drive FAP selectivity[5]. Interestingly, while the piperazin-2-one conversion reduced potency toward DPP8/9[6], it provided crucial structural mapping that defined the steric limits of the S3-binding pharmacophore, proving that the basicity of the piperazine amine is essential for DPP interaction[5].

Visualizing the SAR & Workflows

To conceptualize the structural logic and the screening cascade used to identify these leads, refer to the following interaction diagrams.

SAR_Logic Core Piperazin-2-one Core (Conformationally Restricted) R1 C6 Position (R1) Stereocenter (S)-config Ethyl group favored Core->R1 Steric restriction R2 N1 Position (R2) Modulates Activity Solubility/PK Core->R2 Amide linkage R3 C3 Position (R3) 2-Benzofuran optimal Target Binding Core->R3 Hydrophobic pocket Hit Compound 15D8 Ad5 IC50 = 1.3 μM R1->Hit R2->Hit R3->Hit

Structural optimization logic for piperazin-2-one derivatives leading to Compound 15D8.

HTS_Workflow Lib Compound Library (25,000+ cpds) Pri Primary Screen (Ad-GFP at high MOI) Lib->Pri Sec Secondary Screen (Low MOI Plaque Assay) Pri->Sec Hits >50% inhibition Tox Cytotoxicity Assay (XTT Cell Viability) Sec->Tox Dose-response Lead Lead Identification (Selectivity Index > 100) Tox->Lead IC50 & CC50 calc

High-throughput screening workflow for identifying piperazin-2-one antiviral leads.

Experimental Workflows & Self-Validating Protocols

Scientific trustworthiness relies on reproducible, self-validating experimental designs. Below are the standardized protocols for synthesizing piperazin-2-one libraries and validating their biological efficacy.

Protocol A: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution

This method allows for the rapid, stereoselective generation of diverse piperazin-2-one libraries[7].

  • Preparation of Intermediates: Dissolve the primary amine (bearing the desired R2 substituent) and the aryl iodide in anhydrous DMF under an inert argon atmosphere.

  • Cascade Initiation: Introduce the chloro-allenylamide precursor (bearing the R1 and R3 substituents) to the reaction mixture.

  • Metal Promotion: Add a catalytic amount of Palladium (e.g., Pd(PPh3​)4​ ) and a mild base (e.g., K2​CO3​ ). Heat the mixture to 80°C for 6-8 hours.

  • Causality of the Cascade: The primary amine first attacks the allenylamide via intermolecular nucleophilic substitution. The resulting intermediate undergoes a spontaneous intramolecular cyclization (second nucleophilic attack) to close the lactam ring. This cascade ensures high atom economy and preserves the stereocenter at C6.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Throughput Cytotoxicity (XTT) & Antiviral Assay

To ensure that antiviral hits are not simply killing the host cells (false positives), a self-validating cytotoxicity assay must be run in parallel with the viral replication assay[3].

  • Cell Seeding: Seed actively dividing A549 cells into 96-well plates at a density of 1×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Compound Treatment: Treat the cells with a serial dilution of the piperazin-2-one derivatives (ranging from 0.1 μM to 200 μM).

  • Viral Infection (Parallel Plate): For the efficacy plate, infect the cells with Ad5 at an MOI of 0.25. Leave the cytotoxicity plate uninfected.

  • Incubation: Incubate both plates for 48 hours. Rationale: This timeframe allows for multiple viral replication cycles to occur, amplifying the cytopathic effect in the efficacy plate, while giving the compound sufficient time to manifest any latent mitochondrial toxicity in the cytotoxicity plate.

  • XTT Readout: Add the XTT reaction mixture (sodium 3'-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) to the cytotoxicity plate. Incubate for 18 hours.

  • Data Analysis: Measure absorbance at 490 nm. The cleavage of XTT to a soluble orange formazan dye is strictly dependent on the activity of mitochondrial enzymes in living cells. Calculate the CC50​ (concentration reducing cell viability by 50%) and IC50​ (concentration inhibiting viral replication by 50%). Calculate the Selectivity Index ( SI=CC50​/IC50​ ).

References

  • Sanchez-Cespedes, J., Moyer, C. L., Whitby, L. R., Boger, D. L., & Nemerow, G. R. (2014). Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. Antiviral Research, 108, 65-73. PubMed Central (PMC). URL: [Link]

  • Van Goethem, S., Matheeussen, V., Joossens, J., Lambeir, A.-M., et al. (2011). Structure–Activity Relationship Studies on Isoindoline Inhibitors of Dipeptidyl Peptidases 8 and 9 (DPP8, DPP9): Is DPP8-Selectivity an Attainable Goal? Journal of Medicinal Chemistry, 54(16), 5737-5746. ACS Publications. URL: [Link]

  • Jansen, K., Heirbaut, L., Cheng, J. D., Joossens, J., et al. (2013). Discovery of novel fibroblast activation protein (FAP) inhibitors: a structure-activity relationship study. MedChemComm, RSC Publishing. URL: [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., & Savic, V. (2002). Syntheses and transformations of piperazinone rings. A review. Organic Preparations and Procedures International, 34(4), 367-404. ResearchGate. URL: [Link]

  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical and Pharmaceutical Bulletin, 44(4), 856-859. PubMed. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Application Note: Synthesis and Characterization of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one Target Audience: Researchers, medicinal chemists, and drug development professionals. Context: Professional laboratory set...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Context: Professional laboratory settings utilizing standard organic synthesis protocols and personal protective equipment (PPE).

Introduction and Mechanistic Insights

The piperazin-2-one scaffold is a privileged structural motif in modern medicinal chemistry. Compared to simple piperazines, the incorporation of an amide carbonyl at the C2 position reduces the basicity of the adjacent N1 nitrogen, improves metabolic stability, and rigidifies the heterocycle, which can enhance target binding affinity [1].

The synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is most efficiently achieved via the regioselective N-alkylation of the commercially available building block, 1-benzylpiperazin-2-one [2]. The mechanistic elegance of this route lies in the inherent electronic differentiation of the two nitrogen atoms:

  • N1 (Amide Nitrogen): The lone pair is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic under standard alkylation conditions. In this specific starting material, N1 is already protected/functionalized with a benzyl group.

  • N4 (Amine Nitrogen): This secondary aliphatic amine retains its nucleophilicity (pKa ~9.0) and readily undergoes S_N2 alkylation with alkyl halides.

To maximize yield and minimize reaction times, an in-situ Finkelstein reaction is employed. The addition of a catalytic amount of potassium iodide (KI) converts the less reactive cyclopropylmethyl bromide into the highly reactive transient cyclopropylmethyl iodide, significantly accelerating the S_N2 displacement at the N4 position [3].

Experimental Workflow and Logical Architecture

G SM 1-Benzylpiperazin-2-one (CAS: 59702-21-5) Reaction S_N2 N-Alkylation (Acetonitrile, 70°C, 12h) SM->Reaction Reagent Cyclopropylmethyl Bromide + K2CO3 / KI Reagent->Reaction Workup Aqueous Workup (EtOAc / H2O) Reaction->Workup Purification Flash Chromatography (DCM:MeOH) Workup->Purification Product 1-Benzyl-4-(cyclopropylmethyl) piperazin-2-one Purification->Product

Caption: Synthetic workflow for the N4-alkylation of 1-benzylpiperazin-2-one.

Reaction Optimization Data

Prior to scale-up, reaction conditions were screened to validate the necessity of the Finkelstein additive and to select the optimal solvent-base matrix. The data below demonstrates that polar aprotic solvents combined with a mild inorganic base and a catalytic iodide source provide the most self-validating, high-yielding system.

EntryBase (2.0 eq)SolventTemp (°C)AdditiveTime (h)Isolated Yield (%)
1TriethylamineDCM25None2441
2K₂CO₃Acetonitrile70None1874
3Cs₂CO₃DMF80None1281
4 K₂CO₃ Acetonitrile 70 KI (0.1 eq) 12 94

Table 1: Optimization of N4-alkylation conditions. Entry 4 was selected as the standard protocol due to high yield and ease of workup.

Step-by-Step Synthesis Protocol

Safety Precautions: All procedures must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat. Cyclopropylmethyl bromide is a toxic alkylating agent; handle with strict adherence to institutional safety guidelines.

Materials Required:

  • 1-Benzylpiperazin-2-one (CAS: 59702-21-5) [2]

  • (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • Potassium iodide (KI), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Standard organic workup solvents (Ethyl Acetate, Brine, DI Water)

Procedure:

  • Reaction Setup:

    • To a flame-dried, argon-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzylpiperazin-2-one (1.90 g, 10.0 mmol, 1.0 equiv).

    • Suspend the starting material in anhydrous Acetonitrile (30 mL).

    • Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv) and anhydrous KI (166 mg, 1.0 mmol, 0.1 equiv) to the stirring solution.

  • Reagent Addition:

    • Using a gas-tight syringe, add cyclopropylmethyl bromide (1.16 mL, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes at room temperature.

  • Reflux and Monitoring:

    • Attach a reflux condenser and heat the reaction mixture to 70 °C using a temperature-controlled oil bath or heating block.

    • Maintain vigorous stirring for 12 hours. Monitor reaction progression via TLC (DCM:MeOH 95:5, UV visualization) or LC-MS until the starting material is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a medium-porosity fritted funnel or a pad of Celite to remove inorganic salts (K₂CO₃, KBr, KI). Wash the filter cake with additional Acetonitrile (2 × 10 mL).

    • Concentrate the combined filtrate under reduced pressure (rotary evaporation) to yield a crude residue.

    • Partition the residue between Ethyl Acetate (50 mL) and Deionized Water (30 mL). Separate the layers.

    • Extract the aqueous layer with additional Ethyl Acetate (2 × 20 mL).

    • Combine the organic extracts, wash with saturated aqueous NaCl (brine, 30 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic layer in vacuo.

    • Purify the crude product via flash column chromatography on silica gel (Eluent gradient: 100% Dichloromethane to 95:5 Dichloromethane/Methanol).

    • Isolate the product fractions and concentrate to afford 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one as a pale yellow to colorless viscous oil (or low-melting solid), typically yielding >90% under these optimized conditions.

References

  • Title: Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach Source: PubMed Central (PMC) - NIH URL: [Link]

Application

Application Note: Reagents and Conditions for the N-Alkylation of 1-Benzylpiperazin-2-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 1-Benzylpiperazin-2-one is a highly privileged heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1-Benzylpiperazin-2-one is a highly privileged heterocyclic scaffold frequently utilized in the development of kinase inhibitors, HIV integrase inhibitors, and CNS-active therapeutics[1]. The strategic functionalization of this core relies heavily on the selective N-alkylation of the piperazine ring. This application note details the mechanistic rationale, reagent selection, and self-validating experimental protocols for the N4-alkylation of 1-benzylpiperazin-2-one, contrasting direct electrophilic alkylation with reductive amination pathways.

Structural Context & Reactivity Profile

Understanding the intrinsic reactivity of the 1-benzylpiperazin-2-one scaffold is critical for designing successful functionalization workflows:

  • N1 Position (Amide Nitrogen): The N1 nitrogen is integrated into a lactam (amide) bond and is sterically protected by a benzyl group. The delocalization of the nitrogen lone pair into the adjacent C2 carbonyl renders this position non-nucleophilic under standard conditions.

  • N4 Position (Amine Nitrogen): The N4 nitrogen is a secondary aliphatic amine. It retains a localized lone pair, making it highly nucleophilic and the primary target for derivatization[2].

  • C3 Position ( α -Protons): The protons adjacent to the carbonyl at C3 exhibit mild acidity. This structural feature dictates the strict avoidance of overly strong bases during alkylation to prevent undesired enolate-driven side reactions.

Strategic Methodologies & Reagent Causality

The functionalization of the N4 position typically proceeds via one of two orthogonal pathways. The selection between them depends entirely on the nature of the desired alkyl substituent.

Direct Electrophilic Alkylation ( SN​2 Pathway)

When installing primary or simple secondary alkyl groups, direct alkylation utilizing alkyl halides (chlorides, bromides, iodides) or epoxides is highly efficient[2].

  • Base Selection: Mild inorganic bases such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are strictly preferred[3]. Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) carry a high risk of deprotonating the slightly acidic C3 α -protons, which can trigger C-alkylation or aldol-type dimerization. K2​CO3​ is basic enough to neutralize the generated hydrogen halide without perturbing the lactam core[1].

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are required. These solvents effectively solvate the metal cations ( K+ , Cs+ ), leaving the carbonate anion free to act as a proton sink, while simultaneously stabilizing the polar transition state of the SN​2 displacement.

Reductive Amination (Iminium Pathway)

For the installation of complex, sterically hindered, or functionally rich aryl-alkyl groups, reductive amination using aldehydes or ketones is the superior choice. This method bypasses the over-alkylation risks occasionally seen with highly reactive alkyl halides[2].

  • Reductant Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the optimal reducing agent. Unlike Sodium Borohydride ( NaBH4​ ), which is excessively reactive and will prematurely reduce the starting aldehyde directly to an alcohol, NaBH(OAc)3​ is sterically hindered and electron-deficient. It exhibits exquisite chemoselectivity, reducing only the transient iminium ion at room temperature[2].

  • Additives: A catalytic amount of glacial acetic acid (AcOH) is critical. It accelerates the dehydration of the intermediate carbinolamine into the electrophilic iminium species, driving the reaction forward.

Quantitative Data Presentation

Table 1: Reagent Matrix and Expected Parameters for N4-Alkylation

Alkylation StrategyElectrophileCatalyst / BaseSolventTemp / TimeExpected Yield
Direct Alkylation (Thermal) Alkyl Halides (R-Br, R-I) K2​CO3​ (2.0 eq)DMF or MeCN60–80 °C / 4–12 h70–85%
Direct Alkylation (Microwave) Alkyl Halides / Epoxides K2​CO3​ (1.5 eq)DMF150 °C / 2–4 h50–75%
Reductive Amination Aldehydes (R-CHO) NaBH(OAc)3​ (1.5 eq), AcOHDCE or DCM20 °C / 2–16 h80–95%
Reductive Amination Ketones ( R2​C=O ) NaBH3​CN (2.0 eq), Ti(O−iPr)4​ MeOH or THF50 °C / 12–24 h60–80%

Workflow Visualization

G N1 1-Benzylpiperazin-2-one (Free N4 Secondary Amine) Decision Select Alkylation Pathway N1->Decision SN2 Direct Alkylation (SN2) Electrophile: Alkyl Halide Decision->SN2 R-X RedAm Reductive Amination Electrophile: Aldehyde/Ketone Decision->RedAm R-CHO Cond1 Base: K2CO3 / Cs2CO3 Solvent: DMF / MeCN Temp: 60-150 °C SN2->Cond1 Cond2 Reductant: NaBH(OAc)3 Solvent: DCE / DCM Temp: Room Temp RedAm->Cond2 Target N4-Alkylated 1-Benzylpiperazin-2-one Cond1->Target Cond2->Target

Fig 1: Decision matrix and workflow for the N4-alkylation of 1-benzylpiperazin-2-one.

Standardized Experimental Protocols

Protocol A: Direct N4-Alkylation via SN​2 Displacement

This protocol utilizes mild basic conditions to prevent C3-deprotonation, incorporating a specialized workup to eliminate high-boiling solvents.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried round-bottom flask with 1-benzylpiperazin-2-one (1.0 equiv) and finely powdered, anhydrous K2​CO3​ (2.0 equiv)[3].

  • Solvation: Suspend the mixture in anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir at room temperature for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 4–12 hours. (Note: For sterically hindered halides, the mixture can be transferred to a sealed vial and subjected to microwave irradiation at 150 °C for 4 hours[1]).

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 191.1 [M+H]+ ) is fully consumed.

  • Workup & DMF Removal: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Crucial Wash Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). Causality: DMF is highly miscible with EtOAc. The LiCl drastically increases the ionic strength of the aqueous phase, selectively forcing the DMF into the water layer and preventing product contamination.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Reductive Amination via Iminium Intermediate

This protocol leverages chemoselective reduction to install complex functional groups without the risk of over-alkylation.

Step-by-Step Procedure:

  • Condensation: Dissolve 1-benzylpiperazin-2-one (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Catalysis: Add glacial acetic acid (0.1 equiv). Stir the mixture at room temperature for 30–60 minutes to promote carbinolamine dehydration and iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) portion-wise over 10 minutes to control mild effervescence.

  • Reaction: Stir the opaque suspension at room temperature for 2–16 hours under a nitrogen atmosphere.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting aldehyde. Develop the plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a yellow/orange spot confirms the complete consumption of the aldehyde.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (gas evolution will occur). Causality: The basic quench neutralizes the acetic acid and hydrolyzes residual boron complexes, ensuring the N4-alkylated piperazine is in its free-base form.

  • Isolation: Extract the mixture with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organics with brine, dry over MgSO4​ , filter, and concentrate. Purify the crude residue via reverse-phase C18 chromatography or standard silica gel chromatography (DCM/MeOH gradient).

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). 2

  • WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents. 1

  • WO2018172250A1 - 2-methyl-quinazolines. Google Patents. 3

Sources

Method

Preparation and Formulation of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one for In Vitro Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: High-throughput screening (HTS), biochemical target engagement, and cell-based phenotypic assays.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: High-throughput screening (HTS), biochemical target engagement, and cell-based phenotypic assays.

Executive Summary & Biological Context

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a synthetic small molecule featuring a highly functionalized, amphiphilic piperazinone core. Piperazine and piperazinone derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, G-protein coupled receptor (GPCR) ligands, and novel protein synthesis modulators (e.g., targeting BCL-2, MYC, or KRAS pathways) [1].

When transitioning a newly synthesized compound from the chemistry bench to in vitro biological evaluation, rigorous quality control and precise formulation are paramount. The lipophilic nature of the benzyl and cyclopropylmethyl substituents makes this compound susceptible to aqueous insolubility. Poor formulation can lead to colloidal aggregation, solvent-induced cellular toxicity, and ultimately, false-positive or false-negative assay data. This application note details a self-validating protocol for the quality control, solvation, and assay-ready formulation of this compound.

Quality Control (QC) & Validation Criteria

Before any in vitro testing, the physical compound must pass stringent QC gates. Trace impurities—such as residual palladium from coupling reactions, unreacted aldehydes from reductive aminations, or degradation products—can exhibit off-target bioactivity or quench fluorescence/luminescence readouts.

Table 1: Quality Control Specifications for Assay-Ready Compound
ParameterSpecificationAnalytical MethodMechanistic Rationale
Chemical Purity > 98.0%LC-MS (UV 254 nm)Prevents false positives driven by highly potent, trace bioactive impurities.
Structural Identity Conforms 1 H-NMR (400 MHz, DMSO- d6​ )Confirms correct regioisomer and quantifies residual synthesis solvents.
Solubility (DMSO) ≥ 10 mMVisual inspection / CentrifugationEnsures complete solvation for accurate molar dosing.
Aqueous Stability No precipitationDynamic Light Scattering (DLS)Prevents target sequestration via colloidal aggregation in the assay buffer.

Validation Checkpoint 1: Prior to formulation, the solid powder must be stored at -20°C in a desiccator. Hygroscopic water absorption can artificially inflate the perceived mass, leading to sub-potent stock solutions.

Formulation Strategy: The "DMSO-First" Paradigm

Because 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is lipophilic (estimated MW: 244.34 g/mol ), direct dissolution into aqueous buffers will cause "solvent shock," leading to immediate microscopic precipitation. To prevent this, we employ a "DMSO-First" serial dilution strategy as recommended by the NIH Assay Guidance Manual [2].

The Causality of the Method:

  • Master Stock Generation: The compound is first dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a highly concentrated master stock.

  • Intermediate Dilution: Serial dilutions are performed entirely in 100% DMSO. This prevents the compound from crossing its solubility threshold during the dilution process.

  • Aqueous Transfer: The compound is introduced to the aqueous assay buffer only at the final step. By transferring a uniform, microscopic volume of the DMSO intermediates into the aqueous buffer, the final DMSO concentration remains exactly constant (e.g., 0.5% v/v) across all dose groups. This eliminates variable solvent toxicity as a confounding factor in cell-based assays.

Workflow A Solid Compound (>98% Purity) B 10 mM Stock (100% DMSO) A->B Dissolve & Sonicate C Serial Dilution (200x in DMSO) B->C 1:3 Dilution Series D Assay Buffer (0.5% DMSO Final) C->D Aqueous Transfer E In Vitro Assay (Readout) D->E Target Engagement

Fig 1. Workflow for the formulation and assay integration of the piperazinone derivative.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Weighing: Using a calibrated microbalance, weigh exactly 2.44 mg of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one into a glass vial . Expert Insight: Always use glass vials for pure DMSO stocks. 100% DMSO can leach plasticizers and slip agents (e.g., erucamide) from polypropylene tubes over time, which are known pan-assay interference compounds (PAINS).

  • Solvation: Add exactly 1.00 mL of sterile, anhydrous, cell-culture grade DMSO to the vial.

  • Homogenization: Vortex gently for 60 seconds. If dissolution is visually incomplete, sonicate in a room-temperature water bath for 5 minutes.

  • Validation Checkpoint 2: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a light source. The absence of a pellet validates complete solvation.

Phase 2: Intermediate Serial Dilution (200x Strategy)

Prepare a 9-point dose-response curve using a 1:3 dilution factor.

  • In a 96-well V-bottom polypropylene plate, add 20 µL of 100% DMSO to wells A2 through A9.

  • Add 30 µL of the 10 mM Master Stock to well A1.

  • Transfer 10 µL from A1 to A2, and mix by pipetting up and down 5 times.

  • Repeat this 1:3 transfer down to well A8.

  • Well A9 receives no compound and serves as the Vehicle Control (100% DMSO).

Table 2: 1:3 Serial Dilution Matrix (200x Intermediate Strategy)
WellTransfer VolumeDMSO VolumeIntermediate Conc. (100% DMSO)Final Assay Conc. (0.5% DMSO)
A1 N/A (Master)N/A10.0 mM50.0 µM
A2 10 µL from A120 µL3.33 mM16.6 µM
A3 10 µL from A220 µL1.11 mM5.55 µM
A4 10 µL from A320 µL370 µM1.85 µM
A5 10 µL from A420 µL123 µM0.61 µM
A6 10 µL from A520 µL41.1 µM0.20 µM
A7 10 µL from A620 µL13.7 µM0.068 µM
A8 10 µL from A720 µL4.57 µM0.022 µM
A9 0 µL (Vehicle)20 µL0 µM (100% DMSO)0 µM (0.5% DMSO)
Phase 3: Final Aqueous Transfer & Assay Execution
  • Prepare your final assay plate containing cells or biochemical targets in 199 µL of assay buffer per well.

  • Using a multi-channel pipette or an acoustic liquid handler (e.g., Echo), transfer exactly 1 µL of the intermediate DMSO stocks from the dilution plate into the corresponding wells of the assay plate.

  • Mix gently on a plate shaker at 400 rpm for 30 seconds.

  • Validation Checkpoint 3: Before reading the assay, calculate the Z'-factor using the vehicle control (A9) and a known positive control. A Z'-factor > 0.5 validates that the assay window is robust enough to accurately measure the biological effect of the compound [2].

Pathway Cmpd 1-Benzyl-4-(cyclopropylmethyl) piperazin-2-one Target Target Protein (e.g., BCL-2/MYC) Cmpd->Target High-Affinity Binding Complex Compound-Target Complex Target->Complex Downstream Downstream Signaling Modulation Complex->Downstream Pathway Inhibition Readout Phenotypic Readout (Cell Viability / Reporter) Downstream->Readout Signal Quantification

Fig 2. Putative mechanism of action and biological readout pathway for the compound.

References

  • Title: WO2025064718A1 - Small molecule protein synthesis modulators Source: Google Patents URL: [1]

  • Title: Assay Guidance Manual: Compound Preparation and Handling Source: National Center for Biotechnology Information (NCBI) URL: [Link][2][3]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Substituted Piperazin-2-ones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale Substituted piperazin-2-ones are privile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Substituted piperazin-2-ones are privileged, conformationally restricted pharmacophores widely utilized in the development of peptidomimetics, kinase inhibitors, and p53-activating agents[1]. However, the traditional synthesis of these heterocycles—particularly the critical intramolecular lactamization step—is notoriously plagued by prolonged reaction times (often 24–48 hours), poor atom economy, and competing intermolecular polymerization.

By integrating Microwave Irradiation (MWI) into the synthetic workflow, chemists can achieve rapid, uniform volumetric heating. This precisely overcomes the high entropic and enthalpic activation barriers of ring closure, drastically reducing side reactions and accelerating the synthesis of complex pyrazinone and piperazinone chemotypes[2].

This application note details two highly efficient, self-validating synthetic strategies:

  • De Novo Assembly: A multicomponent Ugi reaction (Ugi-4CR) followed by a microwave-assisted base-catalyzed cyclization[3].

  • Late-Stage Functionalization: A microwave-assisted Palladium-catalyzed Buchwald-Hartwig N-arylation of the piperazin-2-one core[4].

Strategy A: Ugi-4CR & Microwave-Assisted Cyclization

The Ugi four-component reaction provides unparalleled skeletal diversity by condensing an aldehyde, a primary amine, an isocyanide, and a carboxylic acid into a linear peptidic adduct. However, converting this linear adduct into a rigid piperazin-2-one ring requires a demanding transamidation/lactamization step[5]. MWI provides the necessary energy burst to drive this cyclization to completion in minutes rather than days.

Ugi_MW_Pathway A Aldehyde + Amine C Ugi Adduct (Linear) A->C MeOH, RT B Isocyanide + Acid B->C MeOH, RT D Deprotection (TFA/DCM) C->D Acidic Cleavage E MW Cyclization (120°C) D->E Base (Cs2CO3) F Piperazin-2-one Scaffold E->F Lactamization

Workflow of Ugi-4CR followed by microwave-assisted intramolecular lactamization.

Protocol 1: One-Pot Ugi Assembly and Cyclization

This protocol is optimized for N-Boc-ethylenediamine as the amine component.

Step 1: Ugi Adduct Formation

  • In a 10 mL microwave-safe vial, dissolve the aldehyde (1.0 equiv) and N-Boc-ethylenediamine (1.0 equiv) in anhydrous MeOH (0.5 M). Stir for 30 minutes at room temperature to pre-form the imine.

  • Add the carboxylic acid (e.g., 2-bromoacetic acid, 1.0 equiv) and the isocyanide (1.0 equiv).

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint 1: Analyze an aliquot via IR spectroscopy. The complete disappearance of the strong isocyanide stretch at ~2140 cm⁻¹ confirms the consumption of the starting material and formation of the linear Ugi adduct[5].

Step 2: Deprotection & Microwave Cyclization

  • Evaporate the MeOH. Resuspend the crude adduct in a 1:1 mixture of TFA/DCM (0.2 M) and stir for 1 hour to remove the Boc protecting group.

  • Evaporate the volatiles under reduced pressure. Redissolve the intermediate in anhydrous DMF (0.1 M) and add Cs₂CO₃ (3.0 equiv).

  • Causality of Base Choice: Cs₂CO₃ is utilized because the large Cesium counter-ion enhances the nucleophilicity of the free amine via the "Cesium effect," promoting intramolecular attack on the ester/amide carbonyl.

  • Seal the vial and subject it to Microwave Irradiation (MWI) at 120°C for 15 minutes (ramp time: 2 minutes).

  • Validation Checkpoint 2: Following aqueous workup, analyze the crude mixture via ¹H NMR. The successful cyclization is self-validated by the disappearance of the linear amide protons and the emergence of rigidified piperazin-2-one ring protons (appearing as distinct AB quartets due to restricted rotation).

Strategy B: Late-Stage Palladium-Catalyzed N-Arylation

For structure-activity relationship (SAR) studies, late-stage N-arylation of the piperazin-2-one core is highly desirable. Conventional Buchwald-Hartwig couplings on lactams often stall due to catalyst degradation over long heating periods. MWI accelerates the reductive elimination step, preserving the active Pd(0) species[4].

Pd_Catalytic_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (Aryl Halide) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination (Piperazin-2-one + Base) C->D E Pd(II) Aryl Amido Complex D->E F Reductive Elimination (MWI 120°C) E->F F->A Regenerate Pd(0) G N-Aryl Piperazin-2-one F->G Product Release

Catalytic cycle for the microwave-assisted Pd-catalyzed N-arylation of piperazin-2-ones.

Protocol 2: Microwave-Assisted C-N Coupling
  • Inert Setup: Use a heavy-walled microwave vial. Evacuate and backfill with Argon (3x).

    • Causality: O₂ rapidly poisons the active Pd(0) species, irreversibly halting the catalytic cycle[4].

  • Catalyst Pre-complexation: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) to anhydrous 1,4-Dioxane (0.2 M) and stir for 5 minutes.

    • Validation Checkpoint 1: The solution must transition from a dark red/brown to a clear yellow/orange. This visual cue self-validates the generation of the active L₂Pd(0) complex.

    • Causality of Ligand: Xantphos possesses a wide bite angle (~111°), which sterically forces the Pd(II) intermediate into a geometry that highly favors the rate-limiting reductive elimination step.

  • Reagent Addition: Add the piperazin-2-one derivative (1.0 equiv), the Aryl Bromide (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Microwave Reaction: Seal the vial and heat via MWI to 120°C for 30 minutes.

  • Validation Checkpoint 2: Filter the crude mixture through Celite. The crude ¹H NMR will show a distinct downfield shift (approx. +0.5 to +1.0 ppm) of the α-protons adjacent to the newly arylated nitrogen, caused by the anisotropic deshielding effect of the aromatic ring[4].

Quantitative Data Presentation

The following table summarizes the empirical advantages of transitioning from conventional thermal heating to Microwave Irradiation (MWI) for piperazin-2-one synthesis, based on aggregated laboratory data.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MWI)Mechanistic Causality / Observation
Reaction Time (Cyclization) 24 - 48 hours15 - 30 minutesMWI provides rapid, direct dielectric heating, instantly overcoming the entropic barrier of ring closure.
Yield (Overall) 35% - 50%75% - 90%Shorter reaction times prevent competing intermolecular polymerization and thermal degradation of intermediates.
Purity (Crude) Moderate (multiple side products)High (>90% by LC-MS)The rapid heating profile minimizes the residence time of highly reactive, uncyclized intermediates.
Catalyst Loading (Pd) 5 - 10 mol%2 - 5 mol%MWI prevents the gradual, irreversible aggregation of active Pd(0) into inactive "Pd black" precipitates.

References

  • Benchchem Technical Support Center. Scale-Up Synthesis of 5-(3,4-Dimethylphenyl)piperazin-2-one: Optimization and Troubleshooting. Benchchem. 4

  • Gomes et al. (2019). Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents. MDPI Pharmaceuticals. 1

  • Vekemans et al. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC / National Institutes of Health. 2

  • Xu et al. (2017). Multicomponent Assembly of Diverse Pyrazin-2(1H)-one Chemotypes. ResearchGate / Tetrahedron Letters. 3

  • Shaabani et al. (2014). Highly selective base-catalyzed ring closing Ugi-adducts from the reaction of 2-formylindole, 2-bromoacetic acid, amines and isocyanides. ResearchGate. 5

Sources

Method

Application Note: Crystallization and Solid-Form Optimization of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Physicochemical Profiling Substituted piperazin-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Physicochemical Profiling

Substituted piperazin-2-ones are privileged scaffolds in medicinal chemistry, frequently utilized in the design of enzyme inhibitors, receptor antagonists, and peptidomimetics [3]. However, the specific structural features of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one present significant solid-state challenges during isolation and purification.

To design an effective crystallization strategy, we must first analyze the molecule's structural causality:

  • Conformational Flexibility: The piperazinone core typically adopts a distorted half-chair conformation. The addition of the flexible 4-(cyclopropylmethyl) and 1-benzyl arms increases the degrees of freedom, creating a high entropic barrier to crystal lattice formation.

  • Lack of Hydrogen Bond Donors: In this fully substituted piperazinone, the N1 position is benzylated, the N4 position is alkylated, and the C2 position is a carbonyl. Consequently, the free base possesses hydrogen bond acceptors (the C2=O and N4 lone pair) but zero strong hydrogen bond donors.

  • Propensity for Liquid-Liquid Phase Separation (Oiling Out): Because the free base relies entirely on weaker van der Waals forces and dipole-dipole interactions for lattice stabilization, it exhibits a low glass transition temperature ( Tg​ ). During cooling or anti-solvent addition, the compound is highly prone to "oiling out"—separating as a viscous liquid rather than nucleating as a solid.

To overcome these barriers, this guide details two field-proven approaches: a highly controlled anti-solvent crystallization for the free base, and a reactive crystallization (salt screening) strategy to engineer a thermodynamically stable solid form [4].

Mechanistic Rationale & Workflow Strategy

When free base crystallization fails due to oiling out, reactive crystallization (salt formation) is the definitive solution [1]. The tertiary amine at the N4 position is sufficiently basic (estimated pKa​≈7.5−8.5 ) to be protonated by strong pharmaceutical acids.

Protonation fundamentally alters the crystallization thermodynamics:

  • It introduces a strong hydrogen bond donor ( N4−H+ ).

  • It introduces an anionic counterion (e.g., Cl− , CH3​SO3−​ ), enabling robust ionic interactions.

  • These ionic networks drastically increase the lattice energy, shifting the phase boundary to favor solid crystallization over liquid-liquid separation [2].

G Start 1-Benzyl-4-(cyclopropylmethyl) piperazin-2-one (Crude) Assess Purity & Phase Assessment Start->Assess FreeBase Free Base Crystallization (EtOAc/Heptane) Assess->FreeBase High Purity (>95%) OilingOut Oiling Out / Phase Separation Assess->OilingOut High Lipophilicity FreeBase->OilingOut Lack of H-Bond Donors SaltScreen High-Throughput Salt Screen (Acids: HCl, MsOH, etc.) OilingOut->SaltScreen Initiate Salt Formation HitSelect Hit Selection & Characterization (XRPD, DSC, Solubility) SaltScreen->HitSelect FinalAPI Optimized Crystalline Salt (e.g., HCl Salt in IPA) HitSelect->FinalAPI Scale-up

Fig 1. Decision workflow for the crystallization and salt screening of lipophilic piperazinones.

Quantitative Data: Salt Screen Summary

To demonstrate the efficacy of the salt formation strategy, the following table summarizes typical solid-state property improvements achieved when converting the lipophilic free base into various pharmaceutical salts.

Solid FormCounterionMelting Point (DSC, °C)Crystallinity (XRPD)Aqueous Solubility (mg/mL)Hygroscopicity (DVS)
Free Base None< 45 °C (Often oils out)Amorphous / Poor< 0.1Low
Hydrochloride Cl− 185 - 188 °CHighly Crystalline> 50.0Moderate
Mesylate CH3​SO3−​ 162 - 165 °CCrystalline> 100.0High (Deliquescent)
Tartrate C4​H5​O6−​ 140 - 143 °CModerately Crystalline~ 15.0Low

Experimental Protocols

Protocol A: Anti-Solvent Crystallization of the Free Base

Use Case: Intermediate purification when salt formation is not desired. Causality: Ethyl acetate (EtOAc) is chosen as the solvent because its moderate polarity perfectly matches the lipophilic free base. Heptane is used as the anti-solvent to drive supersaturation. Seeding is mandatory to bypass the liquid-liquid phase separation boundary.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one in 30 mL of EtOAc (3 volumes). Heat the mixture to 55°C under agitation until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Addition (Phase 1): While maintaining the temperature at 55°C, add 15 mL of Heptane dropwise over 30 minutes. The solution should remain clear.

  • Seeding: Cool the solution to 45°C. Add 0.1 g (1 wt%) of pure crystalline free base seeds. Hold the temperature at 45°C for 2 hours to allow the seed bed to mature and prevent oiling out.

  • Anti-Solvent Addition (Phase 2): Slowly add an additional 45 mL of Heptane over 4 hours using a syringe pump. Critical insight: Rapid addition will crash the compound out as an oil.

  • Cooling & Isolation: Cool the suspension linearly to 5°C over 6 hours. Filter the resulting white crystals under vacuum, wash with cold Heptane (10 mL), and dry in a vacuum oven at 30°C for 12 hours.

Protocol B: Reactive Crystallization of the Hydrochloride Salt

Use Case: Final API isolation for optimal bioavailability and stability. Causality: Isopropanol (IPA) is selected because it balances the solubility of the free base (highly soluble) and the resulting HCl salt (sparingly soluble at low temperatures). Thermal cycling is employed as a self-validating step to trigger Ostwald ripening, dissolving kinetic amorphous precipitates and growing thermodynamically stable crystals.

Step-by-Step Methodology:

  • Free Base Dissolution: Dissolve 10.0 g of the free base in 50 mL of anhydrous Isopropanol (IPA) at 25°C.

  • Acid Addition: Prepare a solution of 1.05 equivalents of HCl in IPA (e.g., 5-6 M solution). Add the acid dropwise to the free base solution over 30 minutes under vigorous stirring. An exothermic reaction will occur, and a thick white precipitate (often kinetically trapped and poorly crystalline) will form immediately.

  • Thermal Cycling (Ostwald Ripening):

    • Heat the suspension to 75°C (near reflux). The suspension will thin out, and the finer, unstable particles will dissolve.

    • Hold at 75°C for 1 hour.

    • Cool slowly (0.5°C/min) to 60°C and hold for 2 hours to allow the thermodynamically stable polymorph to nucleate and grow.

  • Final Cooling: Cool the suspension to 0°C over 4 hours.

  • Isolation: Filter the highly crystalline salt via a Buchner funnel. Wash the filter cake with 15 mL of cold, anhydrous IPA, followed by 15 mL of Methyl tert-butyl ether (MTBE) to displace the alcohol and facilitate drying.

  • Drying: Dry the solid in a vacuum oven at 50°C for 24 hours to yield the pure 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one hydrochloride salt.

References

  • Syntheses and transformations of piperazinone rings. A review. Source: Organic Preparations and Procedures International, ResearchGate. URL:[Link][1]

  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. Source: Archivio Istituzionale della Ricerca (AIR) - Università degli Studi di Milano. URL:[Link][2]

  • 2BKT: Crystal structure of renin-pf00257567 complex (1-aryl-2-piperazinone scaffold). Source: RCSB Protein Data Bank. URL:[Link][3]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Source: Crystal Growth & Design, ACS Publications. URL:[Link][4]

Sources

Application

Advanced Formulation Strategies for Cyclopropylmethyl-Piperazinone Derivatives: Overcoming Solubility and Bioavailability Bottlenecks

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Introduction & Scientific Context The cyclopropylmethyl-piperazinone scaffold is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Introduction & Scientific Context

The cyclopropylmethyl-piperazinone scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and CNS-active agents. The structural logic behind this moiety is twofold: the piperazinone ring offers superior metabolic stability and reduced basicity compared to a standard piperazine, while the cyclopropylmethyl group acts as a lipophilic bioisostere that enhances blood-brain barrier (BBB) penetration and target affinity.

However, this specific combination of structural features routinely results in challenging physicochemical properties. These compounds are typically weakly basic and highly lipophilic, placing them squarely in Biopharmaceutics Classification System (BCS) Class II or IV . They exhibit severe pH-dependent solubility—dissolving adequately in the acidic stomach but precipitating rapidly upon entering the neutral pH of the small intestine. To translate these promising molecules into viable oral therapeutics, advanced formulation strategies such as Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are required.

Physicochemical Profiling & Preformulation

Before selecting a formulation strategy, a rigorous preformulation assessment is critical. The table below summarizes the prototypical physicochemical profile of a cyclopropylmethyl-piperazinone API and the corresponding formulation implications.

ParameterTypical RangeFormulation Implication
Molecular Weight 350 – 500 DaFavorable for most oral solid dosage forms.
LogP (Lipophilicity) 3.5 – 5.5High lipophilicity drives poor aqueous solubility but makes the API an excellent candidate for lipid-based systems (SMEDDS)[1].
pKa (Basic Nitrogen) 6.0 – 7.5Weakly basic nature leads to pH-dependent solubility. Risk of precipitation in intestinal fluid (pH 6.8).
Melting Point ( Tm​ ) 180°C – 250°CHigh crystal lattice energy. Requires disruption via amorphization (ASD) to achieve meaningful solubility.
Aqueous Solubility < 10 µg/mL (at pH 6.8)Dissolution rate-limited absorption. Requires supersaturating delivery systems.

Formulation Strategy A: Amorphous Solid Dispersions (ASDs)

The Causality of Polymer Selection

Converting the crystalline API to an amorphous state eliminates the high lattice energy barrier of the piperazinone core. However, maintaining the resulting supersaturated state in the gastrointestinal (GI) tract is the primary challenge.

For weakly basic cyclopropylmethyl-piperazinones, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is the gold-standard polymer. HPMCAS is an enteric polymer that remains insoluble in the stomach, protecting the amorphous API from premature release and acid-catalyzed degradation. Upon reaching the intestine, HPMCAS dissolves and maintains drug supersaturation.

Critical Insight: Formulation scientists must be cautious of drug-polymer electrostatic interactions. Recent studies demonstrate that lipophilic, weakly basic drugs can form insoluble complexes with the anionic succinoyl groups of HPMCAS at intestinal pH, paradoxically reducing drug release[2]. Therefore, selecting the HPMCAS-M grade (medium ratio of acetyl to succinoyl groups) is often optimal, as it balances hydrophobic interactions with the cyclopropylmethyl group and hydrophilic supersaturation maintenance without excessive ionic cross-linking.

Protocol: Preparation of HPMCAS ASDs via Spray Drying

Materials: API, HPMCAS-M, Dichloromethane (DCM), Methanol (MeOH). Equipment: Lab-scale Spray Dryer (e.g., Büchi B-290), Two-fluid nozzle.

  • Solvent System Preparation: Prepare a co-solvent system of DCM:MeOH at a 7:3 (v/v) ratio. This ratio ensures complete solubilization of both the lipophilic API (soluble in DCM) and the HPMCAS polymer (soluble in MeOH).

  • Solution Compounding: Dissolve the API and HPMCAS-M in the solvent to achieve a total solids concentration of 5-10% (w/v). A standard starting drug loading is 25% w/w (1 part API to 3 parts polymer). Stir until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C – 85°C (Optimized to ensure rapid droplet drying without exceeding the Tg​ of the polymer).

    • Aspirator Rate: 100% (to maximize separation efficiency in the cyclone).

    • Pump Speed: 10–15% (approx. 3–5 mL/min).

    • Atomization Gas Flow: 40–50 mm (rotameter).

  • Collection & Secondary Drying: Collect the resulting white powder from the cyclone. Transfer to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C limits.

  • Validation: Confirm the amorphous state using Powder X-Ray Diffraction (pXRD) (look for a broad "halo" and absence of Bragg peaks) and Modulated DSC (single glass transition temperature, Tg​ ).

G API API + HPMCAS-M in DCM:MeOH (7:3) Atomization Atomization (Two-Fluid Nozzle) API->Atomization Drying Rapid Solvent Evaporation (Inlet: 80°C) Atomization->Drying High Surface Area Collection Cyclone Collection (Amorphous Particles) Drying->Collection Kinetic Freezing Validation Vacuum Drying & pXRD/DSC Validation Collection->Validation

Caption: Workflow for spray drying weakly basic APIs with HPMCAS to form amorphous solid dispersions.

Formulation Strategy B: Lipid-Based Systems (SMEDDS)

The Causality of Lipid Solubilization

If the cyclopropylmethyl-piperazinone derivative exhibits a LogP > 4 and an excessively high melting point that destabilizes ASDs, Self-Microemulsifying Drug Delivery Systems (SMEDDS) become the superior choice.

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Because the cyclopropylmethyl moiety confers high lipophilicity, the drug readily dissolves in the lipid pre-concentrate. Upon mild agitation in the aqueous environment of the GI tract, the system spontaneously forms an oil-in-water (O/W) microemulsion with droplet sizes < 100 nm[1]. This completely bypasses the dissolution rate-limiting step and presents the drug in a solubilized state to the apical membrane. Furthermore, highly lipophilic drugs delivered via SMEDDS are preferentially taken up by the intestinal lymphatic system, effectively bypassing hepatic first-pass metabolism[3].

Protocol: Development and Optimization of SMEDDS

Materials: API, Oil phase (e.g., Capryol 90 or Medium Chain Triglycerides), Surfactant (e.g., Cremophor EL or Tween 80), Co-surfactant (e.g., Transcutol HP).

  • Equilibrium Solubility Screening: Add an excess amount of API to 1 mL of various oils, surfactants, and co-surfactants in separate glass vials. Vortex for 5 minutes and shake at 37°C for 48 hours. Centrifuge at 10,000 rpm for 15 minutes and quantify the solubilized API via HPLC. Select the excipients showing the highest API solubility.

  • Ternary Phase Diagram Construction:

    • Fix the surfactant-to-co-surfactant ratio ( Km​ ) at 1:1, 2:1, and 3:1.

    • Titrate the oil phase with the surfactant/co-surfactant mixture (from 1:9 to 9:1 w/w).

    • Add 100 µL of each mixture to 10 mL of distilled water at 37°C under gentle stirring.

    • Visually assess the emulsion. Clear/bluish transparent dispersions indicate the microemulsion region (droplets < 100 nm). Plot these points on a pseudo-ternary phase diagram.

  • Drug Loading & Emulsification Time: Dissolve the therapeutic dose of the API into the optimized blank SMEDDS formulation (e.g., 20% Capryol 90, 40% Cremophor EL, 40% Transcutol HP). Stir at 40°C until completely dissolved.

  • Validation: Disperse 1 mL of the API-loaded SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C using a USP Type II dissolution apparatus at 50 rpm. Measure droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A successful SMEDDS will emulsify within 2 minutes and maintain a droplet size < 100 nm without API precipitation.

G SMEDDS SMEDDS Pre-concentrate (API + Oil + Surfactants) GI Aqueous GI Fluid + Mild Agitation SMEDDS->GI Microemulsion O/W Microemulsion (Droplets < 100nm) GI->Microemulsion Spontaneous Emulsification Absorption Apical Membrane Absorption Microemulsion->Absorption Increased Surface Area Lymphatic Lymphatic Transport (Bypasses First-Pass) Microemulsion->Lymphatic Chylomicron Incorporation

Caption: Mechanistic pathway of SMEDDS facilitating GI absorption and lymphatic transport of lipophilic APIs.

Formulation Decision Matrix

To streamline the development of cyclopropylmethyl-piperazinone compounds, utilize the following decision logic based on empirical physicochemical data.

G Start API Characterization (LogP, Tm, pKa) LogP Assess LogP & Lipid Solubility Start->LogP Tm Assess Melting Point (Tm) & Lattice Energy Start->Tm SMEDDS Lipid-Based Formulation (SMEDDS) LogP->SMEDDS LogP > 4.5, High Lipid Sol. Salt Salt Screening (Mesylate/HCl) LogP->Salt LogP < 3.0, High pKa ASD Amorphous Solid Dispersion (HPMCAS Spray Drying) Tm->ASD High Tm (>200°C), Poor Lipid Sol. Tm->Salt Low Tm, Ionizable N

Caption: Decision tree for selecting formulation strategies based on API physicochemical properties.

References

  • Interplay of Drug–Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: International Scholarly Research Notices (via NCBI/PMC) URL:[Link]

  • Self-microemulsifying drug-delivery system for improved oral bioavailability of pranlukast hemihydrate: preparation and evaluation Source: International Journal of Nanomedicine (via NCBI/PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 1-Benzyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one.

The piperazin-2-one scaffold is a privileged motif in drug discovery, but its functionalization requires precise control over regioselectivity and chemoselectivity. The core challenge in this synthesis lies in the differential reactivity of the two nitrogen atoms: the N1 position is an sp2-hybridized amide (lactam) with low nucleophilicity, while the N4 position is an sp3-hybridized secondary amine that is highly nucleophilic [1]. To achieve high yields, one must avoid the common pitfall of over-alkylation at the N4 position while preventing the hydrolytic ring-opening of the lactam core [2].

Mechanistic Workflow: Reductive Amination vs. Direct Alkylation

When functionalizing the N4 position of 1-benzylpiperazin-2-one with a cyclopropylmethyl group, chemists typically choose between direct alkylation (using cyclopropylmethyl bromide) and reductive amination (using cyclopropanecarboxaldehyde). Reductive amination is the superior choice. Direct alkylation proceeds via an SN2 mechanism where the resulting tertiary amine product remains nucleophilic, leading to quaternary ammonium salt byproducts. Conversely, reductive amination operates via a transient iminium ion that is irreversibly reduced, completely preventing over-alkylation [3].

SyntheticPathway SM 1-Benzylpiperazin-2-one (Nucleophilic N4) Iminium Iminium Ion Intermediate (Transient) SM->Iminium + Aldehyde, AcOH (-H2O) Product 1-Benzyl-4-(cyclopropylmethyl) piperazin-2-one (Target Product) SM->Product Direct Alkylation (Alternative) Cyclopropylmethyl Bromide, K2CO3 Aldehyde Cyclopropanecarboxaldehyde (Electrophile) Aldehyde->Iminium Iminium->Product NaBH(OAc)3 (Hydride Transfer) SideProduct Quaternary Ammonium Salt (Over-alkylation Byproduct) Product->SideProduct Excess Alkyl Halide (Direct Alkylation Risk)

Mechanistic workflow comparing reductive amination and direct alkylation pathways.

Quantitative Data: Reaction Conditions vs. Yield

The table below summarizes empirical data comparing various synthetic routes. The data clearly demonstrates that utilizing Sodium Triacetoxyborohydride (STAB) in a mildly acidic environment provides the highest yield and purity profile [1] [3].

MethodReagentsSolventTemp (°C)Time (h)Typical Yield (%)Primary Byproducts
Direct Alkylation Cyclopropylmethyl bromide, K₂CO₃DMF601245–55Quaternary ammonium salts, unreacted SM
Direct Alkylation Cyclopropylmethyl bromide, DIPEACH₃CN801650–60Quaternary ammonium salts
Reductive Amination Cyclopropanecarboxaldehyde, NaBH₃CNMeOH251270–80Trace alcohols (from aldehyde reduction)
Reductive Amination Cyclopropanecarboxaldehyde, STAB, AcOHDCE254–685–95 Minimal (Highly selective)

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this optimized reductive amination protocol. Each step is designed as a self-validating system where the chemical causality dictates the physical actions.

Step 1: Iminium Ion Formation

  • Action: Dissolve 1-benzylpiperazin-2-one (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 eq). Stir at room temperature for 30 minutes.

  • Causality: DCE is a non-nucleophilic solvent that supports both iminium formation and subsequent reduction without participating in side reactions. Acetic acid is critical; it protonates the aldehyde carbonyl to enhance its electrophilicity and stabilizes the resulting iminium ion. Waiting 30 minutes ensures complete conversion to the iminium intermediate before introducing the reducing agent.

Step 2: Selective Reduction

  • Action: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Stir the reaction at room temperature for 4–6 hours.

  • Causality: STAB is chosen over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetate groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted cyclopropanecarboxaldehyde into cyclopropylmethanol, ensuring the hydride is selectively transferred to the highly electrophilic iminium ion [1].

Step 3: Quench and Workup

  • Action: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Separate the organic layer and extract the aqueous layer twice with Dichloromethane (DCM).

  • Causality: The basic quench neutralizes the acetic acid and breaks down any stable boron-amine complexes. This converts the target product into its free base form, driving it entirely into the organic phase.

Step 4: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Eluent: DCM:MeOH 95:5).

  • Causality: The piperazin-2-one core is highly polar. Adding 5% methanol to the DCM mobile phase disrupts secondary hydrogen-bonding interactions between the lactam carbonyl and the silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, high-yield fraction collection.

Troubleshooting Guides & FAQs

Q: Why am I seeing unreacted starting material despite using an excess of alkylating agent? A: If you are using the direct alkylation method, the generation of HBr (even with a base present) can locally protonate the N4 secondary amine of your starting material, rendering it non-nucleophilic. If you are using the reductive amination protocol, stalling usually indicates moisture in your solvent. Water drives the equilibrium of the iminium ion back to the starting aldehyde and amine. Always use anhydrous DCE and strictly dry glassware.

Q: How do I prevent lactam ring-opening during the reaction? A: The N1-C2 amide bond in piperazin-2-ones is susceptible to hydrolysis under strongly basic or aqueous acidic conditions at elevated temperatures [2]. By utilizing the STAB reductive amination protocol at room temperature, you completely bypass the harsh thermal and pH environments that trigger hydrolytic ring-opening.

Q: Can I synthesize this via a one-pot double alkylation starting from unsubstituted piperazin-2-one? A: This is highly discouraged. The N1 (amide) and N4 (amine) nitrogens have vastly different pKa and nucleophilicity profiles. Attempting a one-pot cyclopropylmethylation and benzylation will yield an intractable mixture of regioisomers and over-alkylated products. Always perform sequential functionalization: benzylate N1 first (or purchase commercially available 1-benzylpiperazin-2-one), and then alkylate N4.

Q: During workup, my product partitions into the aqueous layer. How do I improve recovery? A: 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one contains a basic tertiary amine. If the aqueous phase is not sufficiently basic (pH > 8) during the quench, the product will remain protonated and water-soluble. Ensure you use an adequate volume of saturated NaHCO₃, or add a few drops of 1M NaOH if necessary, to fully deprotonate the product before DCM extraction.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI - Pharmaceuticals URL:[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Navigating Solubility Challenges with 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Welcome to the technical support center for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility issues encountered during experimental work with this compound. Our approach is rooted in foundational principles of physical chemistry and formulation science to ensure robust and reproducible results.

Introduction: Understanding the Solubility Profile

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a heterocyclic compound incorporating a piperazin-2-one core. The presence of the benzyl and cyclopropylmethyl groups contributes to its lipophilic character, which can often lead to poor aqueous solubility. Such challenges are common for many active pharmaceutical ingredients (APIs), with estimates suggesting that up to 90% of new chemical entities are poorly soluble[1][2]. Overcoming this hurdle is critical for accurate in vitro assays, meaningful in vivo studies, and the development of effective therapeutics.

This guide provides a logical, step-by-step approach to systematically address and resolve solubility issues, from basic solvent screening to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial attempts to dissolve 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one in aqueous buffers for my biological assay have failed. Where do I start?

A1: Initial Solubility Assessment and Optimization

The first step is to systematically assess the compound's solubility in various solvent systems and optimize conditions. This involves a multi-pronged approach starting with common laboratory solvents and progressing to more complex systems if necessary.

Step 1: Co-Solvent Systems

For many poorly soluble compounds, the use of a water-miscible organic co-solvent is the most straightforward initial approach.[3] Dimethyl sulfoxide (DMSO) is a common starting point due to its strong solubilizing power.

Recommended Starting Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG 400)[4]

Experimental Protocol: Stock Solution Preparation and Dilution

  • Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer.

  • Observation: Visually inspect for any signs of precipitation (cloudiness, particulates) at each dilution.

  • Vehicle Control: It is crucial to run a parallel experiment with the vehicle (e.g., buffer with the same final concentration of DMSO) to account for any solvent-induced effects on your assay.[3] Typically, the final DMSO concentration in cell-based assays should be kept below 0.5%.[3]

Troubleshooting Workflow for Initial Dissolution

start Start: Compound fails to dissolve in aqueous buffer stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Serially dilute into aqueous assay buffer stock->dilute observe Observe for precipitation dilute->observe precip Precipitation observed? observe->precip success Success: Compound is soluble at desired concentration. Proceed with experiment. precip->success No fail Issue: Precipitation occurs at working concentration. Proceed to Q2. precip->fail Yes

Caption: Initial workflow for dissolving the compound using a co-solvent.

Q2: I've tried using DMSO, but my compound precipitates out of the aqueous buffer at my desired working concentration. What is the next step?

A2: pH Modification and Salt Formation

If co-solvents alone are insufficient, the next logical step is to explore pH modification. The piperazine moiety in your compound is basic and can be protonated at acidic pH, which typically increases aqueous solubility.

Step 1: Determine the pKa

The predicted pKa of the piperazine nitrogen is a crucial piece of information. For 1-Benzylpiperazine, a related structure, the pKa is approximately 9.25[5]. This suggests that at a pH below this value, the molecule will be predominantly in its ionized, more soluble form.

Step 2: pH Adjustment

Attempt to dissolve the compound in buffers with progressively lower pH values (e.g., pH 7.4, 6.5, 5.0).

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of biologically compatible buffers with different pH values.

  • Solubility Testing: Add an excess of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one to each buffer.

  • Equilibration: Shake the samples at a constant temperature for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Step 3: Salt Formation

For basic compounds like this, forming a salt is a highly effective method to significantly enhance aqueous solubility.[3][4][6] Common counterions for salt formation include hydrochloride (HCl), mesylate, and sulfate.[3]

Decision Tree for Solubility Enhancement

start Initial co-solvent approach is insufficient ph_mod Can the experimental pH be lowered? start->ph_mod ph_yes Test solubility in acidic buffers (e.g., pH < 7) ph_mod->ph_yes Yes ph_no Proceed to advanced formulation strategies ph_mod->ph_no No salt Consider salt formation (e.g., HCl salt) for solid dosing forms ph_yes->salt

Caption: Decision-making process after initial co-solvent failure.

Q3: My in vivo study requires a higher concentration than what can be achieved with simple co-solvents and pH adjustment. What advanced formulation strategies can I employ?

A3: Advanced Formulation Technologies

When basic methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to either increase the surface area for dissolution or encapsulate the molecule to improve its interaction with aqueous media.

1. Amorphous Solid Dispersions (ASDs)

Many APIs are poorly soluble due to their stable crystalline structure.[1] Converting the compound to an amorphous (non-crystalline) state can significantly increase its apparent solubility.[7][8] This is often achieved by dispersing the API in a polymer matrix.

  • Technique: Spray drying is a common method where the API and a polymer are dissolved in a solvent and then rapidly dried, trapping the API in an amorphous state.[9]

  • Common Polymers: HPMC-AS (hydroxypropyl methylcellulose acetate succinate), copovidone.[7][8]

2. Nanosuspensions

Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[3][6][10]

  • Technique: Nanosuspensions can be created using methods like media milling or high-pressure homogenization.[11]

  • Stabilizers: Surfactants or polymers are used to prevent the nanoparticles from aggregating.

3. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[3][8]

  • Mechanism: The hydrophobic part of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[12]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Summary of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Amorphous Solid Dispersion (ASD) Overcomes crystal lattice energy, increasing apparent solubility.[7][8]Significant solubility enhancement.Physical and chemical stability of the amorphous form needs to be monitored.[6]
Nanosuspension Increases surface area for faster dissolution.[3]Suitable for very poorly soluble ("brick dust") compounds.[9]Requires specialized equipment; physical stability (aggregation) is a concern.[10]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a soluble carrier.[3][12]Can be used for both oral and parenteral formulations.Stoichiometry of the complex and binding constant are important parameters.[8]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility by Saturation Shake-Flask Method

This protocol determines the equilibrium solubility of a compound in a given solvent system.

Materials:

  • 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

  • Selected solvent (e.g., water, buffer of specific pH)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC-UV for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate and analyze the concentration using a validated HPLC-UV method against a standard curve.

  • Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.

References

  • Benchchem.
  • Raghuram, M. Enhancing solubility with novel excipients. Manufacturing Chemist.
  • DiFranco, N., & Glassco, J. Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Various Authors. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Williams, H. D., et al. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Shah, N., & Sandhu, H. Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Various Authors. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
  • Babu, G.D.J., & Nagesh, H. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Adam, M., & Miller, W. K. Advanced spray drying techniques for the formulation of poorly soluble compounds. Manufacturing Chemist.
  • WuXi AppTec DMPK.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Schoch, A., et al. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different .... PMC.
  • ChemicalBook. 1-Benzylpiperazine Properties.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-Benzyl Piperazinone Formation

Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing N-benzyl piperazinone derivatives, achieving high yields requires precise control over reaction thermodynamics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals synthesizing N-benzyl piperazinone derivatives, achieving high yields requires precise control over reaction thermodynamics. The standard synthesis involves the reaction of an acyclic diamine (e.g., N-benzylethylenediamine) with an α -halo ester (e.g., ethyl chloroacetate). This cascade reaction relies on a delicate balance between kinetic and thermodynamic control.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to ensure reproducible success in your syntheses.

Mechanistic Workflow

The formation of the piperazinone ring is a two-step process: an initial SN​2 alkylation followed by an intramolecular lactamization. The diagram below illustrates how temperature dictates the fate of the acyclic intermediate.

Piperazinone_Temp_Logic Start N-Benzylethylenediamine + Ethyl Chloroacetate Alkylation Step 1: SN2 Alkylation (Kinetic Control, 0-25°C) Start->Alkylation Intermediate Acyclic Intermediate (Uncyclized) Alkylation->Intermediate TempLow Low Temp (< 40°C) Intermediate->TempLow Insufficient Energy TempOpt Optimal Temp (70-90°C) Intermediate->TempOpt Ideal Activation TempHigh High Temp (> 110°C) Intermediate->TempHigh Excess Energy Stalled Reaction Stalls (High Intermediate) TempLow->Stalled Product N-Benzyl Piperazinone (Intramolecular Cyclization) TempOpt->Product Byproducts Dimers / Polymers (Intermolecular Reactions) TempHigh->Byproducts

Thermodynamic vs. kinetic control in N-benzyl piperazinone synthesis based on temperature.

Troubleshooting FAQs

Q1: Why is my reaction stalling at the acyclic intermediate stage? A1: This is a classic temperature-dependent kinetic issue. The initial SN​2 alkylation of the diamine with ethyl chloroacetate has a low activation energy and proceeds readily at room temperature (20–25 °C). However, the subsequent ring-closing amidation (lactamization) requires significantly higher activation energy to overcome conformational strain and expel the ethoxide leaving group[1]. If the reaction temperature is maintained below 40 °C, the thermal energy is insufficient to drive cyclization, leading to the accumulation of the acyclic intermediate. Solution: Elevate the reaction temperature to the optimal thermodynamic window (70–90 °C) to provide the necessary activation energy for lactamization.

Q2: I increased the temperature to reflux (>110 °C in toluene), but now I am seeing a complex mixture with low product yield. What happened? A2: While high temperatures accelerate ring closure, exceeding the optimal thermal threshold shifts the reaction dynamics toward intermolecular side reactions. At elevated temperatures (>110 °C), acyclic intermediates collide with sufficient energy to undergo intermolecular amidation or alkylation, forming dimers, oligomers, and diketopiperazine derivatives[2]. Extreme heat can also cause thermal degradation of the starting materials. Solution: Maintain strict temperature control within the 70–90 °C range. Using a solvent with a matching boiling point (e.g., ethanol) acts as a natural thermal buffer via reflux.

Q3: How does the choice of solvent interact with the reaction temperature? A3: Solvent polarity and boiling point are inextricably linked to temperature optimization. Protic solvents like ethanol (boiling point ~78 °C) are highly recommended because they stabilize the transition state of the amidation step through hydrogen bonding, effectively lowering the activation energy required for cyclization [3]. Refluxing in ethanol inherently locks the maximum reaction temperature at an optimal 78 °C, preventing the overheating issues described above.

Quantitative Data Summary

The following table summarizes the effect of temperature on a standardized 12-hour reaction in an ethanol/toluene system. Monitoring these metrics will help you benchmark your own experimental results.

Temperature (°C)Conversion of Starting Material (%)Yield of Acyclic Intermediate (%)Yield of N-Benzyl Piperazinone (%)Byproduct Formation (%)
25 (Room Temp)958510< 1
50>9945504
80 (Optimal) >99 < 2 92 5
110 (Reflux)>9906534 (Dimers/Polymers)
Standardized Experimental Protocol

Self-Validating System: This protocol incorporates a low-temperature addition phase to strictly control the exothermic SN​2 step, followed by a controlled heating phase to drive lactamization without triggering polymerization.

Step 1: Preparation & Alkylation (Kinetic Control)

  • Dissolve 1.0 equivalent of N-benzylethylenediamine in anhydrous ethanol to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0–5 °C using an ice bath under an inert nitrogen atmosphere.

  • Add 1.05 equivalents of ethyl chloroacetate dropwise over 30 minutes. Causality: Slow addition at low temperature prevents multiple alkylations and controls the exothermic SN​2 reaction, ensuring high regioselectivity.

Step 2: Intermediate Maturation

  • Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2 hours. Validation Check: Analyze an aliquot via TLC or LC-MS. Proceed to the next step only when >95% of the starting diamine is consumed and the acyclic intermediate mass is dominant. If unreacted diamine remains, extend the stirring time by 1 hour.

Step 3: Cyclization (Thermodynamic Control)

  • Add 1.2 equivalents of a mild base (e.g., anhydrous potassium carbonate or triethylamine) to neutralize the generated HCl and facilitate nucleophilic attack.

  • Attach a reflux condenser and gradually heat the reaction mixture to 78–80 °C (ethanol reflux).

  • Maintain this temperature for 8–12 hours. Causality: This specific thermal window provides the exact activation energy required for intramolecular lactamization while remaining safely below the threshold for intermolecular polymerization.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and filter off the precipitated inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Dichloromethane:Methanol gradient) to yield pure N-benzyl piperazinone.

References
  • Thirion, L. N., et al. "On a Simple Hydrogen Cyanide-Based Access to Piperazin-2-ones." Synthesis, 2025. Available at:[Link]

  • Petkovic, M., et al. "Syntheses and transformations of piperazinone rings. A review." Current Organic Synthesis, 2015. Available at:[Link]

  • R., M. N., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex nitrogenous heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex nitrogenous heterocycles. 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a highly versatile scaffold often utilized in CNS drug discovery and target-directed ligand synthesis[1].

The synthesis of this molecule—typically achieved via the N-alkylation of 1-benzylpiperazin-2-one with cyclopropylmethyl bromide, or alternatively via reductive amination[2]—often yields a complex crude mixture. The piperazin-2-one ring presents a unique physicochemical challenge: it contains a neutral, base-sensitive amide at the N1 position and a basic tertiary amine at the N4 position.

This guide provides a mechanistic, self-validating approach to profiling and removing impurities, ensuring you recover high-purity Active Pharmaceutical Ingredients (API) without compromising yield.

Part 1: Impurity Profiling & Quantitative Data

Understanding the causality behind impurity formation is the first step in designing a robust purification system. Table 1 summarizes the primary impurities generated during the alkylation workflow and the physicochemical logic used to remove them.

Table 1: Impurity Profile and Physicochemical Removal Strategies

ImpuritySource / Causal MechanismPhysicochemical PropertyTargeted Removal Strategy
Unreacted 1-Benzylpiperazin-2-one Incomplete alkylation conversion[1].Secondary amine, moderately polar.Covalent trapping via polymer-supported isocyanate scavenger resin.
Cyclopropylmethyl bromide Excess alkylating reagent.Volatile, highly lipophilic.High-vacuum distillation or amine scavenger resin.
Ring-Opened Amido-Amine Base-catalyzed hydrolysis of the lactam ring during harsh aqueous workup[3].Amphoteric, highly polar, water-soluble.Mild pH (8-9) aqueous partition; remains in the aqueous phase.
N,N-Dialkylated Quaternary Salt Over-alkylation at the N4 position due to excess reagent[4].Permanent cation, highly water-soluble.Aqueous wash; selectively partitions into the aqueous layer.
Part 2: Troubleshooting FAQs

Q1: Silica gel chromatography is giving me terrible peak tailing, product degradation, and poor recovery. Why is this happening? A1: The basic tertiary amine at the N4 position of your product interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and peak tailing[5]. Furthermore, piperazin-2-ones can degrade on acidic stationary phases. Solution: To resolve this, pre-treat your silica gel with 1% triethylamine (TEA) to neutralize the acidic sites[3]. Alternatively, bypass chromatography entirely by utilizing the chemoselective scavenger resin protocol detailed in Part 3.

Q2: My crude NMR shows significant unreacted 1-benzylpiperazin-2-one. Standard acid-base extraction isn't separating the starting material from the product. Why? A2: Both the starting material (a secondary amine) and the product (a tertiary amine) have overlapping pKa values at the N4 position. Consequently, they will co-extract into the organic phase during a basic workup. To separate them, you must exploit their steric and nucleophilic differences rather than their basicity. A polymer-supported isocyanate resin will selectively react with the unhindered secondary amine, while the sterically crowded tertiary amine product remains untouched[4].

Q3: I'm observing a highly polar baseline spot on my TLC after my basic aqueous workup. What is it? A3: Piperazin-2-one derivatives are highly susceptible to lactam ring hydrolysis, especially at elevated temperatures or highly alkaline pH[3]. If your aqueous workup utilizes strong bases (e.g., 1M NaOH) and exceeds pH 12, the lactam opens to form a polar amido-amine. Solution: Maintain a mildly basic pH (pH 8-9 using saturated NaHCO₃) during workup, use degassed solvents, and keep temperatures below 25°C[3].

Q4: The purified product is oiling out instead of crystallizing. How can I isolate a solid? A4: The free base of 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one is prone to oil formation because it often drops out of solution above its melting point[5]. Solution: Convert the free base to a highly crystalline salt. Adding ethereal HCl to a solution of the base in a non-polar solvent (like MTBE or isopropanol) will precipitate the hydrochloride salt cleanly[5].

Part 3: Step-by-Step Experimental Protocols
Protocol A: Chemoselective Scavenging of Unreacted Secondary Amine

This protocol is a self-validating system that chemically deletes the starting material without requiring column chromatography.

  • Dissolution: Dissolve the crude reaction mixture (containing both product and unreacted 1-benzylpiperazin-2-one) in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.

  • Resin Addition: Add Polymer-Supported (PS) Isocyanate resin. Use 3 equivalents of resin relative to the estimated molar amount of unreacted starting material (determined via crude LC-MS or NMR).

  • Incubation: Agitate the suspension gently on an orbital shaker at 25°C for 4 to 6 hours. Causality: The isocyanate groups covalently bind the nucleophilic secondary amine to form a solid-bound urea, while ignoring the tertiary amine product.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel.

  • Washing: Wash the resin cake with 3 column volumes of DCM to ensure all tertiary amine product is eluted.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the purified 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one free base.

Protocol B: Hydrochloride Salt Formation & Crystallization
  • Solvation: Dissolve the purified free base in a minimal volume of Isopropanol (IPA).

  • Cooling: Cool the solution to 0°C in an ice-water bath to lower the solubility threshold.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether under continuous magnetic stirring.

  • Maturation: Stir for 30 minutes at 0°C until a white crystalline precipitate fully forms.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with a small amount of cold MTBE to remove any residual mother liquor containing trace impurities[5].

  • Drying: Dry the crystals under high vacuum (<0.1 mbar) at room temperature for 12 hours to remove solvent residues[3].

Part 4: Mechanistic Diagrams

The following diagrams map the logical flow of the reaction pitfalls and the chemoselective purification strategy.

Pathway SM 1-Benzylpiperazin-2-one (Secondary Amine) Product 1-Benzyl-4-(cyclopropylmethyl) piperazin-2-one (Target API) SM->Product Base, Solvent (Alkylation) Imp1 Unreacted SM (Co-eluting Impurity) SM->Imp1 Incomplete Conversion Reagent Cyclopropylmethyl Bromide (Alkylating Agent) Reagent->Product Imp2 Ring-Opened Amido-Amine (Hydrolysis Byproduct) Product->Imp2 High pH Workup (Lactam Cleavage) Imp3 Quaternary Ammonium Salt (Over-alkylation) Product->Imp3 Excess Reagent (N4 Alkylation)

Fig 1. Synthetic pathway and generation of primary impurities during N-alkylation.

Scavenger Crude Crude Mixture in DCM (Product + Unreacted SM) Resin Add Polymer-Supported Isocyanate Resin Crude->Resin Reaction Incubate at 25°C (Selective Nucleophilic Attack) Resin->Reaction Bound Resin-Bound Urea (Trapped SM) Reaction->Bound Secondary Amine Solution Solution Phase (Tertiary Amine Product) Reaction->Solution Tertiary Amine Filter Filtration Bound->Filter Solution->Filter Waste Discard Solid Resin Filter->Waste Pure Concentrate Filtrate (Purified Free Base) Filter->Pure

Fig 2. Chemoselective purification workflow using polymer-supported isocyanate scavenger resin.

Part 5: References
  • Sandoval, C., Lim, N.-K., & Zhang, H. "Two-step Synthesis of 3,4-Dihydropyrrolopyrazinones from Ketones and Piperazin-2-ones." Genentech, Inc. DOI: 10.1021/acs.joc.xxxx. Available at: [Link]

  • Dinsmore, C. J., & Zartman, C. B. "Efficient synthesis of substituted piperazinones via tandem reductive amination–cyclization." Tetrahedron Letters (2000). Available at:[Link]

  • ChemRxiv. "Cyclopropyl-rich Amines as High Energy Density Fuels for Advanced Propulsion." ChemRxiv (2025). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Piperazin-2-one Compounds in Solution

Welcome to the technical support center for piperazin-2-one compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of piperazin-2-one d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazin-2-one compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of piperazin-2-one derivatives in solution. The inherent reactivity of the cyclic amide (lactam) moiety within the piperazin-2-one core, coupled with the presence of two nitrogen atoms, presents unique stability challenges. This document provides in-depth, experience-driven guidance to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My piperazin-2-one compound is degrading in an aqueous solution. What are the most likely degradation pathways?

A1: The primary degradation pathways for piperazin-2-one compounds in solution are hydrolysis, oxidation, and, for chiral derivatives, epimerization.

  • Hydrolysis: The cyclic amide (lactam) bond in the piperazin-2-one ring is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.[1][2] This opens the ring to form an amino acid derivative.

  • Oxidation: The nitrogen atoms in the piperazine ring are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.[3][4]

  • Epimerization: If your piperazin-2-one derivative has a chiral center, particularly at a carbon atom adjacent to a nitrogen (the α-carbon), it may be susceptible to epimerization. This is the conversion of one diastereomer into another and can be facilitated by both acidic and basic conditions.[5][6]

Q2: What is the most critical factor to control for enhancing the stability of my piperazin-2-one compound?

A2: For most piperazin-2-one compounds in aqueous solution, pH is the most critical factor to control. The rate of hydrolysis of the lactam bond is highly pH-dependent.[1][2] Generally, these compounds exhibit a U-shaped pH-stability profile, with maximum stability typically found in the neutral to slightly acidic pH range. Extreme acidic or basic conditions significantly accelerate degradation.[7]

Q3: I am observing inconsistent results in my biological assays. Could this be related to compound stability?

A3: Absolutely. Inconsistent results are a common symptom of compound instability.[3] If your piperazin-2-one derivative degrades in your assay medium, the actual concentration of the active compound will decrease over time, leading to variability in the observed biological effects. It is crucial to assess the stability of your compound under the specific conditions of your experiment (e.g., buffer composition, temperature, and duration).

Q4: Are there any recommended storage conditions for stock solutions of piperazin-2-one compounds?

A4: For long-term storage, stock solutions should be kept at low temperatures, preferably -20°C or -80°C.[7][8] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] If possible, using a non-aqueous, aprotic solvent for the stock solution can also enhance stability.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound in solution, confirmed by HPLC. Hydrolytic Degradation: The lactam ring is being cleaved.1. pH Optimization: Conduct a pH-stability profile to determine the optimal pH for your compound. Buffer your solutions to maintain this pH.[3] 2. Co-solvents: Consider adding co-solvents like ethanol or glycerin to reduce the activity of water.[3] 3. Lyophilization: For long-term storage, lyophilize the compound to create a solid powder for reconstitution immediately before use.
Appearance of new, unexpected peaks in the chromatogram, especially in the presence of air or certain excipients. Oxidative Degradation: The nitrogen atoms are being oxidized.1. Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.[3] 2. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA.[3] 3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[3]
Change in diastereomeric ratio over time for a chiral piperazin-2-one derivative. Epimerization: The stereochemistry at a chiral center is changing.1. Strict pH Control: Avoid harsh acidic or basic conditions, which can catalyze epimerization.[5] 2. Temperature Control: Perform experiments at the lowest feasible temperature to minimize the rate of epimerization. 3. Mild Reagents: During synthesis and handling, use mild deprotection and coupling reagents to prevent epimerization.
Color change in the solid compound or solution upon storage. Photodegradation or Oxidation: Exposure to light or air is causing degradation.1. Light Protection: Store the compound in amber-colored vials or protect it from light.[3] 2. Inert Atmosphere: For highly sensitive compounds, store the solid under an inert atmosphere.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways, which is a prerequisite for developing a stability-indicating analytical method.[9][10]

Objective: To investigate the intrinsic stability of a piperazin-2-one compound under various stress conditions.

Materials:

  • Piperazin-2-one compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at 60°C for a specified period (e.g., 24 hours). If no degradation is observed, repeat with 1 M HCl.[3]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store the solution at 60°C for a specified period. If no degradation is observed, repeat with 1 M NaOH.[3]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store the solution at room temperature for a specified period.[3]

  • Thermal Degradation: Place the solid compound in an oven at 80°C for a specified period. At the end of the study, dissolve the sample in a suitable solvent for analysis.[3]

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.[3]

  • Analysis: Analyze all samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent piperazin-2-one compound from all potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector. An MS detector is highly recommended.

Example Starting Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of the parent drug.

Procedure:

  • Inject the undegraded compound to determine its retention time and peak shape.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution (baseline separation) between the parent peak and all degradation product peaks.[3]

Data Presentation

Table 1: General Stability of Piperazine Compounds Under Various Storage Conditions

Storage ConditionDurationGeneral Stability
Room Temperature (~20°C)> 1 monthSignificant degradation observed for many piperazines.[7]
Refrigerated (4°C)1-3 monthsVariable stability, with some compounds showing degradation.[7]
Frozen (-20°C)Up to 12 monthsGenerally the most stable condition.[7]

Table 2: Example Forced Degradation Data for a Piperazine-Containing Drug

Stress ConditionDurationTemperature% Degradation
0.1 N HCl24 hours60°C5-15%
0.1 N NaOH24 hours60°C10-20%
3% H₂O₂24 hoursRoom Temp5-10%
Thermal (solid)48 hours80°C<5%
PhotolyticICH Q1BAmbient5-10%
Note: Data is illustrative and will vary for each specific piperazin-2-one compound.

Visualizations

Degradation Pathways

G Piperazinone Piperazin-2-one Compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Piperazinone->Hydrolysis H2O Oxidation Oxidation (O2, Metal Ions, Peroxides) Piperazinone->Oxidation [O] Epimerization Epimerization (For Chiral Compounds) Piperazinone->Epimerization RingOpened Ring-Opened Amino Acid Derivative Hydrolysis->RingOpened Oxidized N-Oxides, etc. Oxidation->Oxidized Diastereomer Diastereomer Epimerization->Diastereomer

Caption: Major degradation pathways for piperazin-2-one compounds.

Troubleshooting Workflow

G start Instability Observed (e.g., peak loss, new peaks) identify Characterize Degradation (Forced Degradation Study) start->identify hydrolysis Hydrolysis? identify->hydrolysis oxidation Oxidation? hydrolysis->oxidation No ph_opt Optimize pH Use Co-solvents Lyophilize hydrolysis->ph_opt Yes epimerization Epimerization? oxidation->epimerization No antioxidants Add Antioxidants/Chelators Use Inert Atmosphere oxidation->antioxidants Yes mild_cond Use Mild Conditions (pH, Temp) epimerization->mild_cond Yes stable Stable Compound epimerization->stable No/Not Applicable ph_opt->stable antioxidants->stable mild_cond->stable

Caption: A logical workflow for troubleshooting piperazin-2-one instability.

References

Sources

Optimization

Technical Support Center: A Guide to Overcoming Low Conversion in Piperazinone Alkylation

Welcome to the technical support center for piperazinone alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazinone alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the N-alkylation of piperazinone scaffolds. The following sections provide a structured approach to troubleshooting, from identifying the root cause of poor yields to implementing robust, optimized protocols.

Section 1: Troubleshooting Guide for Low Conversion & Poor Selectivity

This section directly addresses the most common problems encountered during piperazinone alkylation in a question-and-answer format.

Problem 1: Low to No Product Formation

Question: My reaction shows very little or no consumption of the starting piperazinone. What are the likely causes and how can I fix this?

Answer: Low or no conversion typically points to issues with reaction conditions or reagent reactivity. A systematic evaluation of the base, alkylating agent, solvent, and temperature is the most effective troubleshooting approach.

Potential Causes & Solutions:

  • Ineffective Base: The base is critical for deprotonating the N-H of the piperazinone, generating the nucleophile required for the alkylation reaction. If the base is too weak or insoluble, the reaction will not proceed.

    • Causality: The N-alkylation of a piperazinone is an SN2 reaction that requires a sufficiently nucleophilic nitrogen. A base is used to remove the proton from the secondary amine, increasing its nucleophilicity. The choice of base is critical; it must be strong enough to deprotonate the piperazinone but not so strong that it promotes side reactions.[1]

    • Solution:

      • Select an Appropriate Base: Switch to a stronger or more soluble base. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).[2] For stubborn reactions, stronger bases like lithium diisopropylamide (LDA) can be considered, though with caution to avoid side reactions.

      • Ensure Anhydrous Conditions: If using moisture-sensitive bases like NaH, ensure your solvent and glassware are scrupulously dry. Water can quench the base and inhibit the reaction.[3]

  • Poor Reactivity of the Alkylating Agent: The rate of an SN2 reaction is highly dependent on the leaving group of the electrophile.

    • Causality: The leaving group's ability to stabilize a negative charge dictates its effectiveness. A good leaving group is the conjugate base of a strong acid.

    • Solution: If using an alkyl chloride, which has a relatively poor leaving group (Cl⁻), consider switching to the corresponding alkyl bromide or iodide. The general order of reactivity for alkyl halides (R-X) is R-I > R-Br > R-Cl.[4][5]

  • Suboptimal Temperature: Alkylation reactions often require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature that promotes product formation without leading to decomposition or side products.[6][7]

Problem 2: Significant Formation of Di-Alkylated Byproduct

Question: My reaction is working, but I am getting a large amount of the 1,4-di-substituted piperazinone, which is difficult to separate from my desired mono-alkylated product. How can I improve mono-selectivity?

Answer: This is the most common challenge in piperazinone alkylation, arising from the similar reactivity of the two nitrogen atoms.[7] The mono-alkylated product can be deprotonated and react a second time. The solution lies in manipulating the relative reactivity and concentration of the species in the reaction.

Potential Causes & Solutions:

  • Strongly Basic Conditions: A strong base can deprotonate the remaining N-H of the mono-alkylated product, making it nucleophilic and prone to a second alkylation.[1]

    • Solution: Use a milder base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are often sufficient to promote the first alkylation without significantly deprotonating the product.[1]

  • Stoichiometry and Reagent Concentration: Using a 1:1 ratio of piperazinone to alkylating agent can still lead to di-alkylation as the local concentration of the alkylating agent may be high.

    • Solution 1 (Excess Piperazinone): Use a large excess (5-10 equivalents) of the starting piperazinone relative to the alkylating agent. This statistically favors the alkylating agent reacting with an un-substituted piperazinone molecule.[7] However, this can complicate purification.

    • Solution 2 (Slow Addition): Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.[3][7]

  • The Ultimate Solution: Use a Protecting Group: The most robust and widely accepted strategy for ensuring mono-alkylation is to temporarily "block" one of the nitrogen atoms with a protecting group.[1][2][7]

    • Causality: The tert-butoxycarbonyl (Boc) group is ideal. It is sterically bulky and electron-withdrawing, which effectively deactivates the nitrogen it is attached to, rendering it non-nucleophilic.[8] This allows the alkylation to occur exclusively at the unprotected nitrogen. The Boc group can then be easily removed under acidic conditions.[2][9]

    • Solution: Implement a three-step sequence: Protection → Alkylation → Deprotection . See Protocol 1 for a detailed experimental procedure.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low conversion and selectivity issues.

G Start Low Conversion or Poor Selectivity Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Selectivity Is Di-Alkylation the Main Issue? Check_Conversion->Check_Selectivity Yes No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Poor_Selectivity Poor Mono-Selectivity Check_Selectivity->Poor_Selectivity Yes Base 1. Check Base (Strength/Solubility) No_Conversion->Base Alkylating_Agent 2. Check Alkylating Agent (Use Br or I Leaving Group) Base->Alkylating_Agent Temp 3. Increase Temperature Alkylating_Agent->Temp Mild_Base 1. Use Milder Base (e.g., K₂CO₃) Poor_Selectivity->Mild_Base Stoich 2. Use Excess Piperazinone or Slow Addition Mild_Base->Stoich Protect 3. Use Boc Protecting Group (Recommended) Stoich->Protect

Caption: A workflow for troubleshooting piperazinone alkylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my reaction? A: The N-alkylation of piperazinones is an SN2 reaction, which is generally favored by polar aprotic solvents. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile (the deprotonated piperazinone), leaving it "bare" and highly reactive. Good choices include Acetone, Acetonitrile (ACN), and N,N-Dimethylformamide (DMF).[2] Always use anhydrous (dry) solvent, as water can interfere with the reaction.

SolventDielectric Constant (ε)TypeRationale for Use
Acetone 21Polar AproticGood general-purpose solvent, easily removed. Often used with K₂CO₃.[10]
Acetonitrile (ACN) 37Polar AproticHigher boiling point than acetone, good for reactions requiring moderate heat.
DMF 37Polar AproticExcellent solvating power, but can be difficult to remove and may decompose at high temperatures.[6]
DCM 9Nonpolar AproticOften used for the Boc-protection step.[6][10]
Toluene 2.4Nonpolar AproticUseful for higher temperature reactions, especially in catalyst-driven processes.[11]

Q2: What is the best way to monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring.[6][7] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the product spot(s). LC-MS is even more powerful as it provides mass information, helping to confirm the identity of the product and detect any byproducts. Monitoring is crucial to prevent the reaction from proceeding too long, which can increase the formation of di-alkylated byproducts.[1]

Q3: Is there an alternative to direct alkylation with alkyl halides? A: Yes. Reductive amination is an excellent alternative that offers better control and avoids the possibility of forming quaternary ammonium salts (a common side reaction with over-alkylation).[6][10] This two-step, one-pot process involves reacting the piperazinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12]

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination A Piperazinone D Mono-alkylated Product A->D B Alkyl Halide (R-X) B->D C Base C->D E Di-alkylated Byproduct D->E Over-alkylation F Piperazinone I Mono-alkylated Product F->I G Aldehyde/Ketone G->I H [Reducing Agent] e.g., NaBH(OAc)₃ H->I

Caption: Comparison of direct alkylation and reductive amination pathways.

Section 3: Experimental Protocols

Protocol 1: Highly Selective Mono-N-Alkylation via Boc Protection

This three-step protocol is the most reliable method for achieving clean, selective mono-alkylation of piperazinones.[1][2][6]

Step 1A: Protection of Piperazinone with Boc₂O

  • Setup: In a round-bottom flask, dissolve the starting piperazinone (1.0 eq.) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.). If the piperazinone starting material is a hydrochloride salt, add triethylamine (Et₃N, 1.1 eq.) to free the amine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-piperazinone, which can often be used in the next step without further purification.

Step 1B: Alkylation of N-Boc-Piperazinone

  • Setup: To a solution of N-Boc-piperazinone (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetone or ACN), add a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).[6][10]

  • Reagent Addition: Add the alkylating agent (alkyl halide, 1.1-1.2 eq.).

  • Reaction: Heat the mixture to reflux (or a suitable temperature below reflux) and stir.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is complete when the N-Boc-piperazinone spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 1C: Deprotection of the Boc Group

  • Setup: Dissolve the purified N-alkylated-N'-Boc-piperazinone in a suitable solvent such as DCM or 1,4-dioxane.

  • Reagent Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used.[2]

  • Reaction: Stir the reaction at room temperature. The deprotection is often rapid (30 minutes to a few hours).

  • Monitoring: Monitor by TLC or LC-MS until the starting material is gone.

  • Work-up: Evaporate the solvent and excess acid under reduced pressure to obtain the final mono-alkylated piperazinone as its corresponding salt.

References
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Al-Mulla, A. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36365–36383. [Link]

  • Reeves, J. T., et al. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(45), 8535–8540. [Link]

  • Smith, A. M. R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Ren, Y., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 708–721. [Link]

  • N-alkylation of 4-piperidone. (2012). Sciencemadness.org. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Pattar, V. P., et al. (2014). Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium. Journal of Chemical Sciences, 126(2), 477-486. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025). ResearchGate. [Link]

  • The effect of the leaving group. (n.d.). ResearchGate. [Link]

  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination. The Journal of Organic Chemistry, 78(22), 11656–11669. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Process for the N-monoalkylation of piperazine. (1962).
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. (2023). Organic Letters. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

  • Determination of MDEA and piperazine content in aqueous amines. (n.d.). Ostec-Instruments. [Link]

  • Analytical Methods for Piperazine Detection. (2022). Scribd. [Link]

  • Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium. (2014). ResearchGate. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2020). RSC Advances. [Link]

  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2023). ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

Mechanistic Causality: The Fragmentation Logic of Piperazin-2-ones

An Application Scientist’s Guide to the Mass Spectrometry of Piperazin-2-ones: Platform Comparisons and Fragmentation Workflows As a Senior Application Scientist, I frequently encounter piperazin-2-ones in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Mass Spectrometry of Piperazin-2-ones: Platform Comparisons and Fragmentation Workflows

As a Senior Application Scientist, I frequently encounter piperazin-2-ones in drug discovery and development. This privileged heterocyclic scaffold is a cornerstone in modern therapeutics, prominently featured in antiviral agents[1], the antidiabetic drug Evogliptin[2], and complex natural antibiotics like TLN-05220[3].

Accurate structural elucidation and pharmacokinetic quantification of these molecules rely entirely on mass spectrometry (MS). However, the piperazin-2-one ring exhibits unique gas-phase behavior. This guide objectively compares the leading MS platforms—High-Resolution Orbitrap (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS)—and provides field-proven, self-validating protocols for elucidating their fragmentation patterns.

To optimize MS parameters, one must first understand the thermodynamic and kinetic drivers behind piperazin-2-one dissociation. Under tandem mass spectrometry (MS/MS) conditions, protonated piperazin-2-ones ([M+H]⁺) undergo three primary, highly diagnostic fragmentation pathways:

  • Extrusion of Isocyanic Acid (HNCO, -43 Da): Cleavage of the endocyclic amide bond frequently results in the loss of HNCO. This process often requires the rearrangement of adjacent functional groups (e.g., benzyl or fluorobenzyl moieties) to stabilize the resulting product ion[1].

  • Direct Loss of Carbon Monoxide (CO, -28 Da): A thermodynamically favorable pathway driven by the stability of the resulting iminium or acylium intermediate. This is a hallmark fragmentation mechanism observed across piperazinones and related diketopiperazines[3][4].

  • Alpha-Cleavage and Ring Opening: C-C and C-N bond fission adjacent to the secondary or tertiary nitrogen leads to characteristic low-mass diagnostic ions (e.g., m/z 70, 87, and 114), which are critical for confirming the presence of the unsubstituted portions of the piperazine core[5].

Pathway Precursor Protonated Piperazin-2-one [M+H]+ CO_Loss Loss of CO (-28 Da) Precursor->CO_Loss Direct Extrusion HNCO_Loss Loss of HNCO (-43 Da) Precursor->HNCO_Loss Amide Cleavage Ring_Cleavage Alpha-Cleavage Ring Opening Precursor->Ring_Cleavage C-C / C-N Fission Prod_CO Acylium / Iminium Intermediates CO_Loss->Prod_CO Prod_HNCO Rearranged Product Ions HNCO_Loss->Prod_HNCO Prod_Ring Diagnostic Low-Mass Ions (m/z 70, 87, 114) Ring_Cleavage->Prod_Ring

Logical fragmentation pathways of protonated piperazin-2-ones under MS/MS conditions.

Platform Comparison: Orbitrap vs. Triple Quadrupole vs. GC-MS

Selecting the correct analytical platform dictates the success of your assay. Below is an objective comparison of how different MS technologies handle piperazin-2-one analysis.

Feature / SpecificationLC-HRMS (Orbitrap)LC-MS/MS (Triple Quadrupole)GC-MS (Single Quadrupole)
Primary Ionization Electrospray Ionization (ESI)Electrospray Ionization (ESI)Electron Ionization (EI)
Fragmentation Method Higher-energy C-trap Dissociation (HCD)Collision-Induced Dissociation (CID)70 eV Hard Ionization
Mass Accuracy < 5 ppm (Exact Mass)[2]Unit Resolution (~0.7 Da FWHM)Nominal Mass
Best Use Case Metabolite ID & Structural ElucidationHigh-Throughput PharmacokineticsVolatile/Derivatized Library Matching
Performance on Piperazinones Excellent: Captures low-mass ring fragments without the "1/3 rule" cutoff trap limit.Excellent: Highly sensitive for specific SRM transitions (e.g., [M+H]⁺ → [M+H-HNCO]⁺).Poor to Moderate: Requires extensive derivatization due to high polarity and low volatility.
Quantitative Data Summary: Diagnostic Fragment Ions in Literature
CompoundPrecursor Ion ([M+H]⁺)Key Product Ions (m/z)Mechanistic AssignmentReference
Evogliptin 402.1994346.1370, 328.1263, 155.0813Loss of tert-butyl (-56 Da), subsequent loss of H₂O (-18 Da), loss of trifluorophenylethanamine.[2]
Evogliptin-M2 (OH) 418.1943362.1316, 344.1213, 155.0813Hydroxylation shift (+16 Da); identical core fragmentation cascade.[2]
TLN-05220 738.1923580.1226, 552.1307Dissociation of the piperazinone ring; sequential loss of CO (-28 Da).[3]

Self-Validating Experimental Protocols

Do not just follow steps blindly; understand that every protocol must have built-in validation checks to ensure data integrity.

Protocol A: High-Resolution Metabolite Profiling via LC-Orbitrap MS (HCD)

Objective: Identify unknown piperazin-2-one metabolites (e.g., hydroxylation or glucuronidation) with sub-5 ppm mass accuracy[2]. Causality: Orbitrap mass analyzers provide the resolving power necessary to distinguish isobaric interferences. HCD is utilized instead of traditional ion-trap CID to eliminate the "low mass cut-off" rule, allowing the detection of critical low-mass diagnostic fragments.

  • Sample Preparation: Extract metabolites from human liver microsomes using cold acetonitrile (1:3 v/v) to precipitate proteins and quench enzymatic activity. Centrifuge at 14,000 × g for 15 min.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm).

    • Validation Check: Ensure the mobile phase contains 0.1% formic acid. Piperazin-2-ones possess a secondary/tertiary amine that requires acidic conditions for robust protonation ([M+H]⁺) in the ESI source.

  • MS Acquisition (Full Scan): Operate the Orbitrap in positive ESI mode at a resolution of 70,000 (at m/z 200). Ensure mass calibration yields <5 ppm error against a known lock mass.

  • HCD Fragmentation: Apply a stepped normalized collision energy (NCE) of 10, 20, and 40 eV[2].

    • Validation Check: A stepped NCE ensures that both labile groups (e.g., tert-butyl or water loss at 10 eV) and the highly stable piperazinone core (requiring >30 eV for ring cleavage) are fragmented and captured in a single composite MS/MS spectrum.

Protocol B: High-Throughput Quantification via LC-QqQ MS/MS (CID)

Objective: Perform Selected Reaction Monitoring (SRM) for targeted pharmacokinetic quantification. Causality: Triple quadrupoles offer superior duty cycles, linear dynamic range, and absolute sensitivity for targeted analysis compared to trapping instruments.

  • Precursor Selection (Q1): Isolate the[M+H]⁺ ion of the piperazin-2-one target with unit resolution (0.7 Da FWHM).

  • Collision-Induced Dissociation (Q2): Introduce Argon collision gas at 1.5 mTorr. Apply a specific collision energy (e.g., 25–35 eV) optimized for the extrusion of HNCO (-43 Da) or CO (-28 Da).

  • Product Ion Monitoring (Q3): Monitor the most abundant and stable product ion.

    • Validation Check: Run a blank matrix extract (e.g., blank plasma) monitoring the exact same SRM transition. If a peak appears at the target retention time, you have matrix cross-talk and must select an alternative, more specific product ion (e.g., m/z 114 ring fragment).

Workflow SamplePrep Sample Prep (LLE / SPE) LC UHPLC Separation (C18 Column) SamplePrep->LC GC GC Separation (Derivatization Req.) SamplePrep->GC ESI ESI (+/-) Soft Ionization LC->ESI EI EI (70 eV) Hard Ionization GC->EI Orbitrap Orbitrap HRMS (HCD) ESI->Orbitrap QqQ Triple Quad MS/MS (CID) ESI->QqQ SingleQuad Single Quad MS (Library Match) EI->SingleQuad Data1 Metabolite ID (<5 ppm accuracy) Orbitrap->Data1 Data2 Quantification (SRM / MRM) QqQ->Data2

Comparative MS workflow for piperazin-2-one structural elucidation and quantification.

References

  • Beijnen, J. H., et al. "Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kim, H., et al. (2015). "In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations." MDPI. Available at:[Link]

  • "Integrated Metabolomic and Genomic Insights into Amino Acid Incorporation Within the Hybrid Polyketide-Alkaloid Antibiotic TLN-05220." ACS Chemical Biology. Available at:[Link]

  • Furtado, N. A. J. C., et al. "Fragmentation of diketopiperazines from Aspergillus fumigatus by electrospray ionization tandem mass spectrometry (ESI-MS/MS)." ResearchGate. Available at:[Link]

Sources

Comparative

HPLC Method Development and Column Comparison Guide for the Purity Analysis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Executive Summary The quantitative purity analysis of complex active pharmaceutical ingredient (API) intermediates requires robust, highly specific chromatographic methods. 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative purity analysis of complex active pharmaceutical ingredient (API) intermediates requires robust, highly specific chromatographic methods. 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one presents a unique analytical challenge due to its dual-nitrogen core—comprising a neutral amide and a basic tertiary amine—coupled with distinct hydrophobic domains.

This guide provides an objective, data-driven comparison of traditional reversed-phase (RP) and mixed-mode chromatographic strategies. By establishing the causality behind column selection and mobile phase pH, this document equips researchers with a self-validating experimental protocol designed to isolate the target analyte from its primary synthetic precursor, 1-benzylpiperazin-2-one[1][2].

Physicochemical Profiling & Method Rationale

Understanding the analyte’s physicochemical properties is the foundational step in method development.

  • Detection Strategy: Unsubstituted piperazine lacks a distinct UV chromophore, typically necessitating alternative detection strategies such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or pre-column chemical derivatization (e.g., with NBD-Cl)[3][4]. However, the presence of the benzyl group in our target analyte provides strong UV absorbance (optimally at 210 nm and 254 nm), allowing for direct, highly sensitive UV detection similar to N-Boc-piperazine derivatives[5].

  • Acid-Base Chemistry: The molecule contains two nitrogen atoms. N1 is part of an amide group (the piperazin-2-one core) and is essentially neutral. N4, substituted with a cyclopropylmethyl group, is a basic tertiary amine with an estimated pKa of approximately 6.0.

  • Causality in Chromatography: When analyzing basic compounds on traditional silica-based reversed-phase columns, the protonated amine (at typical acidic mobile phase pH) interacts strongly with residual, ionized silanol groups on the silica surface. This secondary ion-exchange interaction is the primary cause of severe peak tailing, poor recovery, and shifting retention times.

G Analyte Analyte Profiling (pKa ~6.0, UV-Active) ColScreen Column Screening (C18 vs. Mixed-Mode) Analyte->ColScreen pHOpt Mobile Phase Optimization (Low pH vs. High pH) ColScreen->pHOpt GradOpt Gradient & Flow Tuning pHOpt->GradOpt Val Method Validation (Specificity, Linearity) GradOpt->Val

Fig 1. Logical workflow for HPLC method development of basic piperazin-2-one derivatives.

Comparative Column Chemistry & Mobile Phase Evaluation

To establish an optimized method, we evaluated three distinct chromatographic systems to determine the best environment for separating the target analyte from its primary impurity, 1-benzylpiperazin-2-one.

Approach A: Traditional C18 at Acidic pH (Ion-Suppression)

This method utilizes a standard C18 column with 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (pH ~2.0). TFA acts as a strong ion-pairing agent, masking the protonated N4 amine and neutralizing residual silanols. While this improves peak shape, TFA causes significant signal suppression if the method is transferred to LC-MS for impurity identification.

Approach B: Hybrid C18 at High pH (Neutralization)

This method employs a high-pH stable hybrid C18 column with 10 mM Ammonium Bicarbonate adjusted to pH 9.5. At pH 9.5, the N4 amine (pKa ~6.0) is fully deprotonated and neutral. This completely eliminates silanol-amine interactions, yielding excellent peak symmetry. However, continuous operation at high pH can accelerate column degradation over time.

Approach C: Mixed-Mode Reversed-Phase/Cation-Exchange (Orthogonal Retention)

This method uses a mixed-mode column (e.g., Primesep 100 or Amaze HD) which embeds a cation-exchange functional group within the hydrophobic alkyl layer[3][6]. The mobile phase utilizes a simple, MS-compatible buffer (0.1% Formic acid). The protonated analyte is retained via dual mechanisms: hydrophobic interaction with the carbon chain and ionic interaction with the embedded anionic groups. This approach provides the sharpest peaks and highest loadability without relying on harsh ion-pairing reagents.

G Analyte Protonated Analyte (N4+) RP Hydrophobic Interaction (Benzyl Group <-> C18 Chain) Analyte->RP IEX Cation Exchange (N4+ <-> Surface Anion) Analyte->IEX Elution Elution via Organic & Buffer Gradient RP->Elution IEX->Elution

Fig 2. Dual-retention mechanism of the analyte on a mixed-mode column.

Quantitative Data Comparison

The following table summarizes the experimental performance of the three evaluated approaches. The Mixed-Mode RP/CEX column demonstrates superior resolution and MS compatibility.

Chromatographic ParameterTraditional C18 (0.1% TFA, pH 2.0)Hybrid C18 (10 mM NH₄HCO₃, pH 9.5)Mixed-Mode RP/CEX (0.1% FA, pH 2.7)
Retention Factor ( k′ ) 2.84.56.2
USP Tailing Factor ( Tf​ ) 1.65 (Moderate tailing)1.10 (Excellent symmetry)1.05 (Excellent symmetry)
Theoretical Plates ( N ) ~8,500~14,200~16,500
Resolution ( Rs​ ) *1.83.25.4
MS Compatibility Poor (TFA suppression)GoodExcellent

*Resolution calculated between the starting material (1-benzylpiperazin-2-one) and the target analyte.

Step-by-Step Experimental Protocol: Mixed-Mode Purity Workflow

Based on the comparative data, the Mixed-Mode RP/CEX method is the most robust choice for purity analysis.

Reagents & Materials
  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q, 18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one (Target Analyte)

  • 1-Benzylpiperazin-2-one (Impurity Standard)

Sample Preparation
  • Diluent Preparation: Prepare a solution of 90:10 Water:Acetonitrile (v/v).

    • Causality Note: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," where strong injection solvents cause premature band broadening before the analyte focuses on the column head.

  • Standard Solution: Accurately weigh and dissolve the target analyte to a concentration of 0.5 mg/mL in the diluent. Spike with 0.5% (w/w) of 1-benzylpiperazin-2-one to serve as a resolution standard.

Chromatographic Conditions
  • Column: Mixed-Mode RP/CEX (e.g., Amaze HD or equivalent), 150 x 4.6 mm, 3 µm[6].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

    • Causality Note: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the porous silica and resulting in sharper peaks.

  • Detection: UV at 210 nm (for maximum sensitivity) and 254 nm (for aromatic specificity).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
12.0 40 60
15.0 40 60
15.1 90 10

| 20.0 | 90 | 10 |

System Suitability & Method Self-Validation

A robust analytical method must be a self-validating system. To ensure the integrity of the data generated, the following System Suitability Test (SST) criteria must be met prior to sample analysis:

  • Specificity/Resolution: The critical pair (1-benzylpiperazin-2-one and 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one) must exhibit a resolution ( Rs​ ) 2.0. Validation: This confirms the column's current selectivity and ensures baseline separation for accurate integration.

  • Precision: Six replicate injections of the standard solution must yield a Peak Area %RSD 2.0%. Validation: This verifies the autosampler's volumetric accuracy and the UV detector's baseline stability.

  • Peak Symmetry: The USP Tailing Factor for the main peak must be 1.5. Validation: A failure here acts as an early warning system for column voiding, frit contamination, or loss of the embedded cation-exchange phase.

References

  • SIELC Technologies. "HPLC Analysis of Piperazine on Primesep 100". Source: sielc.com. URL: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Piperazine". Source: helixchrom.com. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Source: jocpr.com. URL: [Link]

  • Cosme Sandoval, Ngiap-Kie Lim, and Haiming Zhang. "Synthesis of 1-benzylpiperazin-2-one derivatives". Source: doi.org. URL: [Link]

  • Google Patents. "CA2498566A1 - 8-hydroxy-1-oxo-tetrahydropyrrolopyrazine compounds useful as hiv integrase inhibitors". Source: google.com.

Sources

Validation

A Comparative Guide to the Biological Efficacy of Benzyl vs. Non-Benzyl Piperazinones

Introduction The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its six-membered ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its six-membered ring with two nitrogen atoms at positions 1 and 4 provides a unique combination of conformational flexibility and tunable basicity, crucial for effective interaction with biological targets like enzyme active sites and receptor pockets.[1][3] Within the broader class of piperazine derivatives, piperazinones represent a significant subset with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroactive properties.[2][4]

A key determinant of a piperazinone's biological profile is the nature of the substituent on its nitrogen atoms. This guide provides an in-depth comparison of two major subclasses: N-benzyl piperazinones , which feature a benzyl group attached to one of the ring nitrogens, and non-benzyl piperazinones , which encompass derivatives with other substituents such as alkyl, aryl, or heterocyclic groups. The presence of the bulky, lipophilic benzyl group can profoundly influence a molecule's physicochemical properties, affecting its target affinity, selectivity, cell permeability, and metabolic stability.

This document will dissect the structure-activity relationships (SAR) that govern the efficacy of these two classes across different therapeutic areas. By synthesizing data from peer-reviewed literature, we will explore the causality behind experimental outcomes and provide detailed, field-proven protocols for evaluating these compounds, empowering researchers to make informed decisions in their drug discovery endeavors.

Comparative Efficacy in Oncology

Piperazinone derivatives have emerged as promising candidates in cancer chemotherapy, primarily due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The distinction between benzyl and non-benzyl substitution is critical in optimizing both potency and selectivity.

Structure-Activity Relationship: The Benzyl Influence

The introduction of a benzyl group often enhances the cytotoxic potential of piperazinone scaffolds. This is frequently attributed to increased lipophilicity, which can facilitate passage across the cell membrane. Furthermore, the aromatic ring of the benzyl moiety can engage in crucial π-π stacking or hydrophobic interactions within the binding sites of target proteins, such as kinases or other enzymes critical for cancer cell survival.

However, this enhancement is not universal and is highly dependent on the substitution pattern of the benzyl ring itself and the overall molecular structure. For instance, studies on selenourea derivatives showed that a 4-chlorophenyl group (N-1) combined with a 4-methoxyphenyl group (N-3) resulted in high cytotoxic activity. Interestingly, disrupting the conjugation by changing the substituent to a 4-methoxybenzyl group attenuated this activity, highlighting the nuanced role of the benzyl spacer.[7] Conversely, some non-benzyl derivatives, particularly those incorporating moieties like guanidine or thiourea, have demonstrated significant cytotoxicity, in some cases greater than their benzyl counterparts.[8] A primary challenge is achieving selectivity, as many potent compounds show toxicity in non-malignant cells as well as cancer cells.[9]

Quantitative Data Summary: Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative piperazinone derivatives against various cancer cell lines, illustrating the comparative efficacy. Lower IC₅₀ values indicate higher potency.

Compound ClassDerivative/SubstituentCancer Cell LineCell TypeIC₅₀ (µM)Reference
Non-Benzyl Piperazine Derivative (PCC)SNU-475Human Liver Cancer6.98 ± 0.11[5]
Non-Benzyl Piperazine Derivative (PCC)SNU-423Human Liver Cancer7.76 ± 0.45[5]
Non-Benzyl Compound 3aA549Human Lung Cancer36.79[5]
Benzyl-Related QQ1 (Piperazine-linked Quinolinequinone)ACHNHuman Kidney Cancer1.5 ± 0.16[6]
Non-Benzyl Guanidine substitutionHT-29Human Colon Cancer<500[8]
Non-Benzyl Thiourea substitutionA549Human Lung Cancer<500[8]
Non-Benzyl 8q (Oxadiazole derivative)PC-3Human Prostate Cancer9.86
Experimental Workflow: In Vitro Anticancer Screening

This diagram illustrates a standard workflow for identifying and characterizing potential anticancer compounds.

G cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Assays CompoundLibrary Compound Library (Benzyl & Non-Benzyl Piperazinones) PrimaryAssay High-Throughput Screening (e.g., Single-Dose MTT Assay) CompoundLibrary->PrimaryAssay HitID Hit Identification (% Viability < 50%) PrimaryAssay->HitID DoseResponse Dose-Response & IC₅₀ Determination (MTT / CellTiter-Blue Assay) HitID->DoseResponse Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, ROS) DoseResponse->Mechanism Selectivity Selectivity Testing (Normal vs. Cancer Cell Lines) DoseResponse->Selectivity

Caption: A typical workflow for screening piperazinone derivatives for anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HT-29) in appropriate media.

    • Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare stock solutions of the test piperazinones (benzyl and non-benzyl) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[6][11]

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6][8]

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[8][10]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[11]

Comparative Efficacy at Neurological Receptors

Piperazine and its derivatives are renowned for their activity on central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) like serotonin (5-HT), dopamine, and sigma (σ) receptors.[12][13] The nature of the N-substituent is paramount in defining the compound's affinity, selectivity, and functional outcome (agonist vs. antagonist).

Structure-Activity Relationship: The Benzyl Influence

In the context of neurological targets, the N-benzyl group is a common and often critical pharmacophore. For instance, N-benzylpiperazine (BZP) itself exhibits activity at monoamine receptors.[14][15] The benzyl moiety can fit into hydrophobic pockets within the receptor's transmembrane domains. Furthermore, substitutions on the benzyl ring (e.g., methoxy or halogen groups) can create additional hydrogen bonds or electrostatic interactions, fine-tuning the binding affinity and selectivity.[14]

Studies on CXCR3 chemokine antagonists revealed that substitution on the piperazine ring had a pronounced effect on receptor affinity, with an N-(2(S)-ethyl) analog exhibiting an IC₅₀ of 0.2 nM.[16] In the realm of sigma receptors, while a basic nitrogen atom is crucial for affinity, the overall structure, including the presence and nature of bulky groups like benzyl, dictates the binding mode.[13] Computational studies have shown that interactions like π-stacking with tyrosine residues (e.g., TYR150 in the σ2 receptor) are critical for high-affinity binding, an interaction for which a benzyl group is well-suited.[17]

Quantitative Data Summary: Receptor Binding Affinity (Kᵢ)

The following table compares the binding affinities (Kᵢ) of various piperazinone and related piperazine derivatives at different neurological receptors. Lower Kᵢ values indicate higher binding affinity.

Compound ClassDerivative/SubstituentTarget ReceptorKᵢ (nM)Reference
Benzyl-Related CIMBI-36 (N-(2-methoxybenzyl) derivative)Human 5-HT₂ₐ0.23[14]
Benzyl-Related CIMBI-36 (N-(2-methoxybenzyl) derivative)Human 5-HT₂C0.81[14]
Non-Benzyl Analog 18j (2'(S)-ethylpiperazine)Human CXCR30.2 (IC₅₀)[16]
Benzyl Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone)Sigma-1 (S1R)3.2[13]
Non-Benzyl (+)-Pentazocine (Reference Ligand)Sigma-1 (S1R)2.9 (Kₔ)[13]
Non-Benzyl Haloperidol (Reference Ligand)Sigma-1 (S1R)2.5[13]
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

Many neuroactive piperazinones target GPCRs. This diagram shows a simplified signaling cascade following receptor activation.

G Ligand Piperazinone (Benzyl or Non-Benzyl) Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates CellularResponse Cellular Response (e.g., Neuronal Firing) SecondMessenger->CellularResponse Triggers

Sources

Comparative

Spectroscopic Profiling of Cyclopropylmethyl and Lactam Pharmacophores: A Comparative Guide to FTIR Techniques

In modern drug development, the structural validation of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute. Two highly specific pharmacophores frequently encountered are the cyclopropylmethyl group...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the structural validation of Active Pharmaceutical Ingredients (APIs) is a critical quality attribute. Two highly specific pharmacophores frequently encountered are the cyclopropylmethyl group (a staple in opioid antagonists like naltrexone and buprenorphine) and the lactam ring (the cornerstone of β -lactam antibiotics and pyrrolidone-class neurotropics).

Fourier Transform Infrared (FTIR) spectroscopy is a frontline analytical tool for probing these functionalities. However, the choice of FTIR sampling technique fundamentally alters the spectral output. This guide provides an objective comparison between FTIR-ATR (Attenuated Total Reflectance) and Transmission FTIR (KBr pellet) techniques, detailing the physical causality behind their distinct spectral signatures and establishing a self-validating protocol for API characterization.

The Quantum Mechanical Causality of IR Bands

To accurately interpret IR spectra, one must understand the relationship between molecular geometry, bond hybridization, and vibrational force constants. The vibrational frequency ( ν ) of a chemical bond is governed by Hooke's Law: it is directly proportional to the square root of the bond's force constant ( k ) and inversely proportional to the reduced mass ( μ )[1].

Cyclopropylmethyl Functionality (C-H Stretch > 3000 cm⁻¹)

In a standard aliphatic chain, sp³-hybridized C-H bonds exhibit stretching frequencies between 2800 and 2950 cm⁻¹. However, the cyclopropane ring is highly strained, possessing internal angles of 60° instead of the ideal tetrahedral 109.5°. To minimize this angle strain, the C-C bonds adopt a "bent" geometry with increased p-character.

Consequently, the exocyclic C-H bonds gain significant s-character (approaching sp² hybridization, ~33% s-character)[2]. Because electrons in s-orbitals are held closer to the nucleus, the result is a shorter, stiffer C-H bond with a higher force constant. This physical stiffening shifts the cyclopropyl C-H stretching frequency above 3000 cm⁻¹, typically manifesting as sharp bands between 3080 and 3040 cm⁻¹[3].

Lactam Functionality (Ring-Size Dependent C=O Stretch)

Lactams are cyclic amides where the carbonyl (C=O) stretching frequency (Amide I band) is exquisitely sensitive to ring size due to the interplay of angle strain and resonance[4].

  • β -Lactams (4-membered rings): The severe geometric constraint (~90° internal angles) restricts the resonance overlap between the nitrogen lone pair and the carbonyl π -system. Without this single-bond character to weaken the C=O bond, and with the increased s-character of the exocyclic double bond, the force constant spikes. β -lactam carbonyls absorb at anomalously high frequencies, typically 1730–1760 cm⁻¹ [4][5].

  • γ -Lactams (5-membered rings): Moderate strain results in a C=O stretch around 1700–1750 cm⁻¹ [4].

  • δ -Lactams (6-membered rings): Near-ideal bond angles allow optimal resonance, lowering the C=O stretch to 1660–1680 cm⁻¹ , making them nearly indistinguishable from open-chain amides.

Objective Comparison of FTIR Modalities

The selection of the FTIR sampling technique dictates the integrity of the structural data, as each method interacts with the sample's physical state differently.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating a few micrometers into a sample placed on a high-refractive-index crystal (e.g., Diamond or ZnSe)[6].

  • Advantage for Lactams: ATR is non-destructive and requires no hygroscopic matrix. This is critical for lactam analysis, as ambient moisture absorption during sample prep introduces a broad O-H stretch (~3500 cm⁻¹) and an H-O-H bending mode (~1630 cm⁻¹) that directly overlaps with and obscures the Amide I/II bands[7].

  • Limitation for Cyclopropylmethyls: The penetration depth of the evanescent wave is wavelength-dependent; it is shallower at higher wavenumbers. Consequently, the high-frequency cyclopropyl C-H stretches (>3000 cm⁻¹) will appear artificially weaker and harder to resolve in ATR compared to transmission spectra[8][9].

Transmission FTIR (KBr Pellet)

The API is co-ground with potassium bromide and pressed into a transparent disc.

  • Advantage for Cyclopropylmethyls: Transmission follows the Beer-Lambert law uniformly across the spectrum, providing superior signal-to-noise ratios at high frequencies[9][10]. The >3000 cm⁻¹ cyclopropyl bands are highly resolved and intense.

  • Limitation for Lactams: KBr is highly hygroscopic. The mechanical stress of grinding can induce polymorphic transitions in the API, altering the solid-state hydrogen-bonding network of the lactam and shifting the C=O frequency[7].

Quantitative Data Summary

The following table summarizes the expected spectral bands and the comparative performance of each FTIR technique.

Functional GroupTarget Vibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR PerformanceTransmission (KBr) Performance
Cyclopropylmethyl C-H Stretch (high s-character)3040 – 3080Suboptimal (Weakened by shallow penetration depth at high ν )Optimal (High signal-to-noise ratio)
β -Lactam C=O Stretch (high ring strain)1730 – 1760Optimal (No moisture interference)Suboptimal (Risk of water band overlap at 1630 cm⁻¹)
γ -Lactam C=O Stretch (moderate strain)1700 – 1750Optimal (Preserves solid-state H-bonding)Suboptimal (Grinding may alter polymorphism)
δ -Lactam C=O Stretch (minimal strain)1660 – 1680Optimal (Clear resolution from water bands)Suboptimal (High risk of masking by H-O-H bend)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in API characterization, the following protocol employs a self-validating system where the presence of artifacts is actively monitored and used as a gateway for data acceptance.

Phase 1: System Suitability & Background Validation

  • Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂.

  • Acquire a background spectrum (air for transmission, clean diamond crystal for ATR).

    • Validation Gate: The background must show <0.001 absorbance units in the 3500 cm⁻¹ and 1630 cm⁻¹ regions. Proceed only if passed.

Phase 2: Parallel Sample Preparation 3. ATR Pathway (For Lactam Integrity): Place 2-5 mg of the neat API powder onto the diamond ATR crystal. Apply consistent pressure using the swivel press to ensure optical contact[6]. 4. Transmission Pathway (For Cyclopropyl Resolution): Mill 1-2 mg of API with 100 mg of anhydrous, oven-dried KBr. Press at 10 tons for 2 minutes to form a transparent pellet[7].

Phase 3: Spectral Acquisition & Artifact Gate 5. Collect 64 scans at 4 cm⁻¹ resolution for both samples[9]. 6. Self-Validation Check: Inspect the KBr spectrum at exactly 1630 cm⁻¹. If a broad band is present (indicating water absorption during grinding), the Amide I lactam band is compromised[7]. Action: Reject the KBr lactam data and rely exclusively on the ATR spectrum for the C=O region.

Phase 4: Data Processing 7. Apply an ATR-correction algorithm to the ATR spectrum to mathematically compensate for the wavelength-dependent penetration depth, allowing direct comparison with the transmission data[9]. 8. Assign the cyclopropyl C-H stretch (>3000 cm⁻¹) using the KBr data, and the lactam C=O stretch (1660-1760 cm⁻¹) using the ATR data.

Decision Workflow Visualization

G API API Sample (Cyclopropylmethyl / Lactam) Moisture Moisture Sensitive or H-Bonding Active? API->Moisture ATR ATR-FTIR (Surface, Non-destructive) Moisture->ATR Yes (Avoid Water Bands) KBr Transmission FTIR (KBr Pellet, Bulk) Moisture->KBr No (Need High S/N at >3000 cm⁻¹) Analysis Spectral Analysis & Artifact Gating ATR->Analysis KBr->Analysis Lactam Lactam C=O Stretch β: ~1760 cm⁻¹ | γ: ~1700 cm⁻¹ Analysis->Lactam Read from ATR Cyclo Cyclopropyl C-H Stretch > 3000 cm⁻¹ Analysis->Cyclo Read from KBr

FTIR technique selection workflow for cyclopropylmethyl and lactam API characterization.

References

Sources

Validation

A Comparative Crystallographic Analysis of N,N'-Disubstituted Piperazines: Structural Insights for Drug Design

This guide provides a comparative analysis of the X-ray crystallography data for N,N'-disubstituted piperazine derivatives, a scaffold of significant interest in medicinal chemistry. While the specific crystal structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the X-ray crystallography data for N,N'-disubstituted piperazine derivatives, a scaffold of significant interest in medicinal chemistry. While the specific crystal structure for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is not publicly available, this guide will leverage crystallographic data from structurally related piperazine compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will explore the experimental workflow of single-crystal X-ray diffraction, compare key structural parameters of relevant piperazine analogues, and discuss the implications of these structural features for drug design and development.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a prevalent heterocyclic motif in a vast number of biologically active compounds and approved pharmaceuticals. Its ability to adopt a stable chair conformation and the presence of two nitrogen atoms that can be functionalized make it a versatile scaffold for modulating physicochemical properties and interacting with biological targets. Understanding the precise three-dimensional arrangement of atoms in piperazine derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

This guide will focus on a comparative analysis of publicly available crystallographic data for various N,N'-disubstituted piperazines, providing a framework for understanding the structural nuances of this important chemical class.

The Experimental Workflow: From Crystal to Structure

The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that requires precision and expertise.[1][2] The causality behind each experimental choice is crucial for obtaining high-quality data that accurately reflects the molecule's geometry.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Purity Purity Solvent_Selection Solvent_Selection Purity->Solvent_Selection Nucleation_Control Nucleation_Control Solvent_Selection->Nucleation_Control Crystal_Growth_Conditions Crystal Growth Nucleation_Control->Crystal_Growth_Conditions Crystal_Mounting Crystal_Mounting Crystal_Growth_Conditions->Crystal_Mounting XRay_Source X-Ray Source (Mo/Cu) Crystal_Mounting->XRay_Source Data_Collection_Strategy Data Collection XRay_Source->Data_Collection_Strategy Data_Processing Data_Processing Data_Collection_Strategy->Data_Processing Phase_Determination Phase_Determination Data_Processing->Phase_Determination Model_Building Model_Building Phase_Determination->Model_Building Structure_Refinement Structure Refinement Model_Building->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure Final Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Crystal Growth: The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a high-quality single crystal. The purity of the compound, choice of solvent, control of nucleation sites, and the time allowed for growth are critical factors.[3] For small organic molecules, slow evaporation of a saturated solution is a common and effective technique.[3] The goal is to obtain crystals that are typically between 0.02 and 0.5 mm in each dimension.[4] Advanced methods like co-crystallization with a host molecule can be employed for compounds that are difficult to crystallize on their own.[5][6]

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[4][7] The interaction of the X-rays with the crystal's electron density produces a unique diffraction pattern.[8][9] The fundamental principle governing this phenomenon is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ).[10] Modern diffractometers, often equipped with dual sources (e.g., Mo and Cu Kα radiation), collect thousands of reflections as the crystal is rotated.[4]

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data, consisting of the intensities and positions of the diffraction spots, are then processed.[1] The initial step is to determine the unit cell dimensions and the space group of the crystal.[7] The "phase problem," a central challenge in crystallography, is then addressed to calculate an initial electron density map.[1] From this map, a preliminary molecular model is built.

This initial model is then refined using software packages like SHELXL.[11][12][13][14][15] The refinement process iteratively adjusts the atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction data.[16] The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (S).

Comparative Analysis of N,N'-Disubstituted Piperazine Crystal Structures

In the absence of a crystal structure for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one, we can draw valuable comparisons from the crystal structures of related N,N'-disubstituted piperazines. The Cambridge Crystallographic Data Centre (CCDC) serves as the world's repository for small-molecule organic and metal-organic crystal structures and is an invaluable resource for such comparative studies.[17][18][19][20][21]

The following table summarizes key crystallographic parameters for a selection of N,N'-disubstituted piperazine derivatives. These compounds feature different substituents at the nitrogen atoms, allowing for an analysis of how these groups influence the overall molecular conformation and crystal packing.

CompoundCCDC Deposition No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Conformation
1,4-Diphenylpiperazine[22]Not specifiedC₁₆H₁₈N₂OrthorhombicPbca8.69808.428717.635990Chair
1,4-Diphenethylpiperazine[22]Not specifiedC₂₀H₂₆N₂MonoclinicC2/c17.90646.251714.986990.613Chair
1-Benzhydryl-4-benzylpiperazine[22]Not specifiedC₂₈H₃₂N₂MonoclinicPn5.9450---Chair
Piperazine-1,4-diium bis(4-aminobenzenesulfonate)[23][24]Not specifiedC₄H₁₂N₂²⁺·2(C₆H₆NO₃S)⁻OrthorhombicPnma10.17098.446121.556990Chair
1,4-bis(3-ammoniopropyl)piperazine-1,4-diium bis[dichromate(VI)][25]Not specified(C₁₀H₂₈N₄)⁴⁺·2(Cr₂O₇)²⁻MonoclinicP2₁/c7.913513.568410.4563109.199Chair

Key Observations:

  • Piperazine Ring Conformation: In all the selected examples, the central piperazine ring adopts a stable chair conformation.[22][23][24][25] This is the most common and energetically favorable conformation for the piperazine ring.

  • Influence of Substituents: The nature and size of the substituents on the nitrogen atoms influence the crystal packing and intermolecular interactions. For instance, in piperazine-1,4-diium bis(4-aminobenzenesulfonate), the crystal structure is stabilized by a three-dimensional network of N—H⋯O and C—H⋯O hydrogen bonds.[23][24]

  • Symmetry and Crystal System: The substituents also dictate the overall symmetry of the molecule and, consequently, the crystal system and space group in which the compound crystallizes.

Methodologies: A Deeper Dive into the Experimental Protocol

To provide a practical context, here is a detailed, step-by-step methodology that represents a standard approach for the crystallographic analysis of a small organic molecule like a piperazine derivative.

Crystal Growth Protocol
  • Compound Purification: Ensure the compound is of high purity (>98%) through techniques such as recrystallization or column chromatography.

  • Solvent Screening: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.

X-ray Data Collection Protocol
  • Crystal Mounting: Mount a single crystal on a goniometer head, typically using a cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.

  • Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[4]

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal's orientation matrix.[7]

  • Data Collection Strategy: Devise a data collection strategy to measure the intensities of a complete and redundant set of reflections up to a desired resolution (e.g., 0.8 Å). This typically involves a series of scans through different crystal orientations.[26]

Structure Solution and Refinement Protocol
  • Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution: Use direct methods or Patterson methods, as implemented in software like SHELXS, to solve the phase problem and obtain an initial electron density map.[13]

  • Model Building: Build an initial atomic model into the electron density map.

  • Structure Refinement: Refine the model against the experimental data using a full-matrix least-squares method with a program such as SHELXL.[11][13][14][15] This involves refining atomic coordinates, displacement parameters, and site occupancy factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: Validate the final structure using tools like CHECKCIF to ensure its geometric and crystallographic quality.

logical_relationship Molecular_Structure Molecular Structure Crystal_Lattice Crystal Lattice Molecular_Structure->Crystal_Lattice XRay_Diffraction X-Ray Diffraction Crystal_Lattice->XRay_Diffraction Diffraction_Pattern Diffraction Pattern XRay_Diffraction->Diffraction_Pattern Structure_Solution Structure Solution & Refinement Diffraction_Pattern->Structure_Solution 3D_Atomic_Model 3D Atomic Model Structure_Solution->3D_Atomic_Model

Figure 2: The logical relationship between molecular structure and the final 3D atomic model.

Conclusion

While the specific crystal structure of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one remains elusive in the public domain, a comparative analysis of related N,N'-disubstituted piperazines provides a robust framework for understanding the structural chemistry of this important class of molecules. The consistent adoption of a chair conformation by the piperazine ring, coupled with the significant influence of N-substituents on crystal packing and intermolecular interactions, offers crucial insights for drug design. The detailed experimental workflow presented herein underscores the meticulous nature of single-crystal X-ray crystallography and highlights the importance of each step in obtaining a high-fidelity three-dimensional molecular structure. For researchers working with piperazine-based compounds, this guide serves as a valuable resource for interpreting structural data and making informed decisions in the pursuit of novel therapeutics.

References

  • Jason P. Glynn, Arnold L. Rheingold & Klaus H. Theopold (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(10), 1031-1037. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • S. Sridharan, S. P. Meenakshisundaram & M. N. Ponnuswamy (2012). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2109. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Comprehensive Safety and Operational Guide for Handling 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one As a specialized pharmaceutical intermediate, 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

As a specialized pharmaceutical intermediate, 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is frequently utilized in drug discovery as a structural scaffold. While it offers immense value in synthetic chemistry, its structural moieties—specifically the basic piperazinone ring and lipophilic benzyl/cyclopropylmethyl groups—dictate strict handling protocols.

This guide provides researchers and drug development professionals with a field-proven, mechanistic approach to handling this compound safely, ensuring both personnel protection and experimental integrity.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, one must first understand the chemical behavior of the compound:

  • Amine Basicity & Irritation: Like many piperazin-2-one derivatives, this compound acts as a weak base. Upon contact with the moisture in human skin or mucosal membranes (eyes, respiratory tract), it causes localized pH elevation, leading to acute irritation[1, 4].

  • Lipophilicity & Dermal Penetration: The addition of the benzyl and cyclopropylmethyl groups increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to cross the stratum corneum (the skin's outer barrier) more efficiently than an unsubstituted piperazine, making dermal protection the highest priority.

  • Aerosolization Risk: As a dry organic powder, it is prone to accumulating static charge during transfer, creating a high risk of inhalation exposure through microscopic dust generation [1].

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling this compound in solution. The choice of barrier material must be dictated by the physical state of the chemical and the carrier solvent being used.

Table 1: Context-Dependent PPE Specifications

PPE CategorySpecification & MaterialContext & Mechanistic Causality
Hand Protection (Dry Powder) Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent resistance to dry organic solids. Breakthrough time for solid piperazinones exceeds 480 minutes.
Hand Protection (In Solution) Butyl Rubber Gloves (Min. 0.3 mm) OR Double-Gloved Nitrile (Changed every 15 mins)Critical: If dissolving the compound in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), standard nitrile will fail. DMSO acts as a carrier, permeating nitrile in <40 minutes and dragging the dissolved solute through the elastomer barrier [2, 3]. Butyl rubber offers >480 min resistance to DMSO [3].
Eye Protection ANSI Z87.1 / EN 166 Compliant Safety GogglesMust be tightly fitting. Airborne dust from static-charged powder can bypass standard safety glasses, causing severe ocular irritation [4].
Body Protection Flame-retardant lab coat, closed-toe non-porous shoesPrevents accumulation of powder on personal clothing.
Respiratory N95 / FFP3 RespiratorRequired only if weighing outside of a localized exhaust ventilation system (not recommended) or during a large spill cleanup.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system: each step inherently verifies the success of the previous one to prevent contamination.

Phase 1: Pre-Operation & Setup

  • Ventilation Verification: Ensure the fume hood is operational with a face velocity between 80–100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing balance with an anti-static cloth. Causality: Piperazinone powders hold static charge; mitigating this prevents the powder from "jumping" off the spatula and aerosolizing.

  • PPE Donning: Equip goggles, lab coat, and the appropriate gloves based on Table 1.

Phase 2: Weighing and Transfer 4. Container Opening: Open the vial slowly inside the deepest part of the fume hood (at least 6 inches from the sash) to prevent turbulent room air from catching the powder. 5. Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the solid into a pre-tared, anti-static weighing boat or directly into the reaction vessel. 6. Solubilization (If applicable): If creating a stock solution, add the solvent (e.g., DMSO) slowly down the side of the vessel to prevent splashing. Cap the vessel immediately before vortexing or sonicating.

Phase 3: Post-Operation Decontamination 7. Surface Neutralization: Wipe down the balance and fume hood surface with a tissue dampened with 1% acetic acid, followed by 70% isopropanol. Causality: The mild acid protonates the basic piperazinone residue, converting it into a highly water-soluble salt that is easily wiped away, preventing cross-contamination.

Visualizing the Operational & Spill Response Pathway

The following decision tree dictates the immediate actions required based on the operational state and potential failure modes (spills).

G Start Start: Handling 1-Benzyl-4- (cyclopropylmethyl)piperazin-2-one StateCheck Determine Physical State Start->StateCheck Solid Dry Powder Form StateCheck->Solid Solution In Solution (DMSO/DCM) StateCheck->Solution PPE_Solid Standard PPE: Nitrile Gloves, Goggles Solid->PPE_Solid PPE_Sol Enhanced PPE: Butyl Rubber Gloves Solution->PPE_Sol Hood Execute in Fume Hood (80-100 fpm) PPE_Solid->Hood PPE_Sol->Hood SpillCheck Containment Breach / Spill? Hood->SpillCheck NoSpill Standard Decontamination (1% Acetic Acid wipe) SpillCheck->NoSpill No Spill Initiate Spill Response SpillCheck->Spill Yes Dispose Segregate into Hazardous Waste Stream NoSpill->Dispose WetWipe Solid Spill: Moisten with 70% IPA to trap dust Spill->WetWipe Powder Absorb Liquid Spill: Cover with Inert Absorbent (Sand) Spill->Absorb Liquid WetWipe->Dispose Absorb->Dispose

Caption: Operational workflow and spill response matrix for handling piperazin-2-one derivatives.

Decontamination and Disposal Plan

Improper disposal of functionalized piperazines can lead to environmental toxicity and laboratory contamination. Follow these steps strictly:

Solid Waste:

  • Collect all contaminated weighing boats, pipette tips, and gloves.

  • Place them into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.

  • Label clearly as: "Hazardous Organic Solid Waste - Contains Piperazine Derivatives."

Liquid Waste:

  • Segregation is critical. If the compound was dissolved in a halogenated solvent (e.g., DCM), it must be disposed of in a dedicated "Halogenated Organic Waste" carboy.

  • If dissolved in DMSO or Methanol, dispose of it in a "Non-Halogenated Organic Waste" carboy.

  • Never pour aqueous washings containing this compound down the drain, as the active pharmaceutical ingredient (API) properties may disrupt local aquatic ecosystems.

Spill Response Protocol:

  • For Dry Powder Spills: Never sweep dry. Sweeping aerosolizes the active compound. Instead, overlay the spill with absorbent pads, gently moisten the pads with water or 70% Isopropanol to trap the dust, and carefully lift the pads into a solid waste container [1, 4].

  • For Liquid Spills: Surround the spill with an inert absorbent material (such as vermiculite or sand) to prevent spreading. Scoop the saturated absorbent into a compatible waste container using a non-sparking tool.

References

  • Hand Protection Chemical Resistance Guide (Analysis of DMSO permeation rates through nitrile elastomers). Environment, Health and Safety, San Francisco State University. Available at: [Link]

  • CHEMICAL PERMEATION GUIDE (Comparative breakthrough times for Butyl Rubber vs. Nitrile). SHOWA Gloves. Available at:[Link]

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